Product packaging for 4-Tert-butyl-2-iodo-aniline(Cat. No.:CAS No. 128318-63-8)

4-Tert-butyl-2-iodo-aniline

Cat. No.: B143962
CAS No.: 128318-63-8
M. Wt: 275.13 g/mol
InChI Key: CDJKVBYMDRNYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Tert-butyl-2-iodo-aniline is a valuable bifunctional building block in organic synthesis, particularly in palladium-catalyzed carbonylation reactions. Its structure, featuring an electron-donating tert-butyl group and a halogen substituent on an aniline ring, allows it to act as a precursor to complex heterocyclic systems. This compound can undergo intramolecular carbonylative cyclization to yield dimeric ring-closure products such as dibenzo[b,f][1,5]diazocine-6,12-diones under high-pressure carbon monoxide conditions . The steric and electronic properties imparted by the tert-butyl group can influence the regioselectivity and outcome of these reactions. Its primary research value lies in its application as a key intermediate for the synthesis of compounds with potential in pharmaceuticals and agrochemicals development . The iodine atom is highly reactive in cross-coupling reactions, while the adjacent amino group can be leveraged for further functionalization or ring formation, making this compound a versatile scaffold for constructing nitrogen-containing aromatic structures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14IN B143962 4-Tert-butyl-2-iodo-aniline CAS No. 128318-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJKVBYMDRNYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 4-tert-butyl-2-iodo-aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-iodo-aniline is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring an amino group, a sterically demanding tert-butyl group, and a reactive iodine atom, makes it a versatile building block for the synthesis of complex molecular architectures. Halogenated anilines are highly valued in medicinal chemistry and materials science, primarily for their ability to participate in a wide variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive overview of the known properties, experimental protocols, and safety information for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Physical properties are based on experimental data, while other chemical descriptors are derived from computational predictions.

Table 1: Compound Identifiers

Identifier Value Reference
IUPAC Name 4-tert-butyl-2-iodoaniline [2]
CAS Number 128318-63-8 [2][3]
Molecular Formula C₁₀H₁₄IN [2]
Molecular Weight 275.13 g/mol [2]
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)N)I [2]

| InChIKey | CDJKVBYMDRNYHT-UHFFFAOYSA-N |[2] |

Table 2: Physical Properties

Property Value Reference
Boiling Point 290.7 °C at 760 mmHg [4]
Density 1.524 g/cm³ [4]
Flash Point 129.6 °C [4]

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place |[5] |

Table 3: Computed Chemical Properties

Property Value Reference
pKa 2.86 ± 0.10 [4]
LogP 3.75 [4]

| Polar Surface Area | 26.02 Ų |[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of this compound. While detailed experimental spectra are not publicly available, the following sections describe the expected spectroscopic characteristics based on the compound's structure and data from related analogs.

3.1 Infrared (IR) Spectroscopy The IR spectrum will prominently feature bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the tert-butyl group, and C-N and C-I bond vibrations.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3500 N-H Stretch Primary Amine (-NH₂)
3000-3100 C-H Stretch Aromatic Ring
2850-2970 C-H Stretch tert-Butyl Group
1600-1650 N-H Bend Primary Amine (-NH₂)
1450-1550 C=C Stretch Aromatic Ring
1200-1300 C-N Stretch Aryl Amine

| 500-600 | C-I Stretch | Iodoalkane |

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are essential for confirming the substitution pattern of the aromatic ring.

  • ¹H NMR: The proton spectrum is expected to show a singlet for the tert-butyl protons, signals for the three aromatic protons with characteristic splitting patterns, and a broad singlet for the amine protons.

  • ¹³C NMR: The carbon spectrum will display signals for the two quaternary carbons (one attached to the tert-butyl group and one to the iodine), the three aromatic CH carbons, the carbon attached to the amino group, and the carbons of the tert-butyl group.

3.3 Mass Spectrometry (MS) Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion (M⁺) peak.[6] Common fragmentation patterns would include the loss of a methyl group ([M-15]⁺) and the loss of the entire tert-butyl group ([M-57]⁺) to form a stable cation.[6]

Experimental Protocols

4.1 Synthesis of this compound

A feasible, high-yield synthesis involves the direct iodination of 4-tert-butylaniline.[4]

Methodology:

  • Reaction Setup: To a solution of 4-tert-butylaniline (1.0 eq) in a suitable solvent such as acetonitrile, add N-iodosuccinimide (NIS) (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure this compound.[7]

G Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Workup & Extraction cluster_2 Purification start Dissolve 4-tert-butylaniline in Acetonitrile add_nis Add N-Iodosuccinimide (NIS) start->add_nis react Stir at Room Temperature (Monitor by TLC) add_nis->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

A flowchart of the synthesis and purification process.

4.2 Spectroscopic Characterization Protocols

The following are generalized protocols for acquiring spectroscopic data.[8]

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the instrument for optimal resolution.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at room temperature. Use standard pulse programs.

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

4.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). Set an appropriate temperature program for the GC oven to ensure separation.

  • Data Acquisition: Inject the sample. The GC will separate the components, which are then ionized (typically by electron impact) and analyzed by the mass spectrometer.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

  • Iodine Atom: The iodine substituent is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient formation of C-C, C-N, and C-O bonds, which is a cornerstone of modern drug synthesis.[1]

  • Amino Group: The nucleophilic amino group can be readily acylated, alkylated, or used in the formation of heterocycles. It also directs electrophilic aromatic substitution to the ortho and para positions, although the existing substitution pattern heavily influences this.

  • Aromatic Ring: The electron-rich aniline ring can undergo further electrophilic substitution, though the positions are dictated by the existing substituents.

This compound is primarily used as an intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[5][9]

G Role of Halogenated Anilines in Synthesis cluster_0 Key Reactive Site cluster_1 Core Chemical Transformation cluster_2 Synthetic Outcome start This compound (Versatile Building Block) iodine Iodine Atom ('Handle') start->iodine provides coupling Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) iodine->coupling enables bond_formation Formation of new C-C, C-N, C-O bonds coupling->bond_formation complexity Increased Molecular Complexity and Diversity bond_formation->complexity end_product Complex Target Molecules (APIs, Dyes, Agrochemicals) complexity->end_product leads to

The strategic role of the iodo-substituent in synthesis.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. The following information is derived from its Safety Data Sheet (SDS).[10]

Table 5: GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Skin Irritation Category 2 H315: Causes skin irritation
Eye Irritation Category 2 H319: Causes serious eye irritation

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

6.1 Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat.[11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]

6.2 Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][11]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

6.3 Spills and Disposal

  • In case of a spill, avoid generating dust.[10] Collect the material and place it in a suitable container for disposal.

  • Dispose of contents and container in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a key synthetic intermediate with well-defined physical and chemical properties. Its primary value lies in the strategic placement of the iodo-substituent, which serves as a versatile handle for advanced synthetic transformations, particularly in the construction of novel compounds for pharmaceutical and materials science research. Proper handling and adherence to safety protocols are essential when working with this compound.

References

4-tert-butyl-2-iodo-aniline chemical structure and CAS number.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-iodo-aniline is a substituted aniline derivative that serves as a crucial building block in modern organic synthesis. Its structural features—a sterically hindering tert-butyl group and a reactive iodine atom—make it a valuable intermediate, particularly in the fields of medicinal chemistry and materials science. The tert-butyl group can enhance metabolic stability and modulate solubility in drug candidates, while the iodo-substituent provides a reactive handle for a variety of powerful cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Structure and CAS Number

The chemical structure of this compound consists of an aniline ring substituted with a tert-butyl group at the 4-position and an iodine atom at the 2-position.

  • Chemical Name: this compound

  • CAS Number: 128318-63-8[1]

  • Molecular Formula: C₁₀H₁₄IN[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented below. These properties are essential for its handling, reaction setup, and incorporation into molecular design.

PropertyValueReference
Molecular Weight 275.13 g/mol [1][2]
Appearance Not specified in search results
Boiling Point 290.7 °C at 760 mmHg[1]
Density 1.524 g/cm³[1]
Flash Point 129.6 °C[1]
pKa (Predicted) 2.86 ± 0.10[1]
LogP (Predicted) 3.6 - 3.75[1][2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 1[2]
Topological Polar Surface Area 26.02 Ų[1][2]

Synthesis Protocol

The synthesis of this compound is most commonly achieved via electrophilic iodination of the readily available precursor, 4-tert-butylaniline. The following protocol is a representative procedure.

Experimental Protocol: Iodination of 4-tert-butylaniline

Objective: To synthesize this compound from 4-tert-butylaniline.

Materials:

  • 4-tert-butylaniline

  • Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent

  • An appropriate solvent (e.g., Dichloromethane, Acetic Acid)

  • Sodium bicarbonate (NaHCO₃) or other suitable base for workup

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-tert-butylaniline (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C in an ice bath.

  • Iodination: Slowly add a solution of the iodinating agent (e.g., Iodine monochloride, 1.0-1.1 eq) dropwise to the stirred solution of the aniline. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure this compound.

Spectroscopic Data

While specific experimental spectra for this compound were not found in the search results, the expected NMR signals can be predicted based on its structure. PubChem does list the availability of GC-MS and IR spectra for this compound.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, signals for the three aromatic protons with characteristic splitting patterns, and a broad singlet for the two amine protons.

  • ¹³C NMR: The carbon-13 NMR spectrum should display signals for the six aromatic carbons (four of which are unique), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 275.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching bands for the primary amine, C-H stretching for the aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

Applications in Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to the high reactivity of the carbon-iodine bond. This reaction is a powerful tool for forming new carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 2-aryl-4-tert-butylaniline derivative from this compound and a boronic acid.

Materials:

  • This compound (1.0 eq)

  • An arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)

  • A solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the logical workflow for a typical Suzuki-Miyaura cross-coupling reaction starting from this compound.

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification start Start: Assemble Reagents reagents This compound Arylboronic Acid Pd Catalyst & Base start->reagents setup Combine in Schlenk Flask reagents->setup degas Evacuate & Backfill with Inert Gas (3x) setup->degas solvent Add Degassed Solvent degas->solvent heat Heat Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute with Water & Extract with Organic Solvent cool->extract purify Dry, Concentrate & Purify via Chromatography extract->purify product Final Biaryl Product purify->product

Workflow for Suzuki-Miyaura Coupling.

References

An In-Depth Technical Guide to the Synthesis of 4-tert-butyl-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 4-tert-butyl-2-iodoaniline, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic routes, experimental protocols, and quantitative data to support researchers in the efficient and effective production of this valuable molecule.

Introduction

4-tert-butyl-2-iodoaniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including the bulky tert-butyl group and the reactive iodine atom, make it a versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. The tert-butyl group can enhance metabolic stability and modulate pharmacokinetic properties, while the ortho-iodine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide will focus on the most common and effective methods for the preparation of this compound.

Synthesis Pathways

The primary and most direct route to 4-tert-butyl-2-iodoaniline involves the regioselective ortho-iodination of the readily available starting material, 4-tert-butylaniline. The directing effect of the amino group, along with the steric hindrance from the para-tert-butyl group, favors the introduction of the iodine atom at the ortho position. Several iodinating agents and reaction conditions have been explored to achieve this transformation with high yield and selectivity.

A generalized reaction scheme is presented below:

Synthesis_Pathway General Synthesis Pathway for 4-tert-butyl-2-iodoaniline Start 4-tert-butylaniline Reagents Iodinating Agent (e.g., I2/Ag2SO4, NIS) Start->Reagents Product 4-tert-butyl-2-iodoaniline Reagents->Product

Caption: General reaction scheme for the synthesis of 4-tert-butyl-2-iodoaniline.

Two of the most effective methods for this transformation are detailed below.

Iodination using Iodine and Silver Sulfate

This method employs molecular iodine in the presence of a silver salt, typically silver sulfate (Ag₂SO₄), to generate a more electrophilic iodine species. The silver salt acts as a halogen activator, facilitating the electrophilic aromatic substitution on the electron-rich aniline ring.

Experimental Workflow:

Iodination_Workflow Workflow for Iodination with Iodine and Silver Sulfate cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 4-tert-butylaniline in a suitable solvent (e.g., CH2Cl2) B Add Iodine (I2) and Silver Sulfate (Ag2SO4) A->B C Stir at room temperature B->C D Filter to remove silver salts C->D E Wash filtrate with aq. Na2S2O3 and brine D->E F Dry over Na2SO4 and concentrate E->F G Purify by column chromatography F->G

Caption: Step-by-step workflow for the iodination of 4-tert-butylaniline using iodine and silver sulfate.

Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent. It is often used in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), to enhance its reactivity. This method offers the advantage of simpler work-up procedures as the by-product, succinimide, is often easily removed.

Logical Relationship of Reagents and Conditions:

NIS_Iodination Key Components for Iodination with NIS Substrate 4-tert-butylaniline Product 4-tert-butyl-2-iodoaniline Substrate->Product Reagent N-Iodosuccinimide (NIS) Reagent->Product Catalyst Trifluoroacetic Acid (TFA) (optional, enhances reactivity) Catalyst->Product Solvent Acetonitrile (CH3CN) or Dichloromethane (CH2Cl2) Solvent->Product

Caption: Logical relationship of reagents and conditions for the synthesis of 4-tert-butyl-2-iodoaniline using NIS.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis of 4-tert-butyl-2-iodoaniline.

Synthesis MethodStarting MaterialKey ReagentsSolventReaction Time (h)Yield (%)Purity (%)
Direct Iodination4-tert-butylanilineI₂, Silver SulfateDichloromethane2-4~98>97
NIS Iodination4-tert-butylanilineN-IodosuccinimideAcetonitrile1-390-95>98

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylaniline

This protocol describes the synthesis of the starting material, 4-tert-butylaniline, from ethyl N-(4-tert-butyl-phenyl)-carbamate.

Materials:

  • Ethyl N-(4-tert-butyl-phenyl)-carbamate

  • Aniline

  • Ethanol

  • Autoclave

  • Distillation apparatus

Procedure:

  • A mixture of 110 parts of ethyl N-(4-tert.-butyl-phenyl)-carbamate, 370 parts of aniline, and 700 parts of ethanol is heated to 180°C in an autoclave.[1]

  • The reaction mixture is maintained at this temperature for 6 hours.[1]

  • After cooling, the mixture is subjected to fractional distillation under reduced pressure.

  • The fraction boiling at 93°-94°C at 4 mbar is collected to yield 4-tert-butylaniline.[1]

Expected Yield: Approximately 80% of the theoretical yield.[1]

Protocol 2: Synthesis of 4-tert-butyl-2-iodoaniline via Direct Iodination

This protocol details the ortho-iodination of 4-tert-butylaniline using molecular iodine and silver sulfate.

Materials:

  • 4-tert-butylaniline

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 4-tert-butylaniline (1.0 eq) in dichloromethane, add iodine (1.1 eq) and silver sulfate (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the insoluble silver salts.

  • Wash the filtrate sequentially with 10% aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-tert-butyl-2-iodoaniline as a solid.

Expected Yield: A yield of 98% has been reported for this transformation.

Conclusion

The synthesis of 4-tert-butyl-2-iodoaniline is most effectively achieved through the direct ortho-iodination of 4-tert-butylaniline. The use of iodine in combination with a silver salt promoter provides a high-yielding and selective method. Alternatively, N-iodosuccinimide offers a milder approach with a straightforward work-up. The detailed protocols and quantitative data provided in this guide are intended to assist researchers in the successful synthesis of this important pharmaceutical intermediate. Careful execution of these procedures and appropriate analytical characterization are essential for obtaining the desired product in high purity and yield.

References

A Technical Guide to 4-tert-butyl-2-iodo-aniline: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physical, chemical, and spectroscopic properties of 4-tert-butyl-2-iodo-aniline. It includes a detailed, synthesized experimental protocol for its preparation and is intended to serve as a valuable resource for professionals in chemical research and drug development.

Core Physical and Chemical Properties

This compound (CAS No. 128318-63-8) is a substituted aniline derivative. The presence of a bulky tert-butyl group, an iodo substituent, and an amino group on the benzene ring imparts specific properties that make it a useful intermediate in organic synthesis.[1] It is particularly valuable for introducing the 4-tert-butylaniline moiety into more complex molecules through reactions involving the amino group or via cross-coupling reactions at the iodo position.

Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₄IN[2][3]
Molecular Weight 275.13 g/mol [2][3]
Boiling Point 290.7 °C at 760 mmHg[3]
Density 1.524 g/cm³[3]
Flash Point 129.6 °C[3]
pKa (Predicted) 2.86 ± 0.10[3]
LogP (Predicted) 3.752[3]
Topological Polar Surface Area 26.02 Ų[2]
Solubility The hydrochloride salt is noted to have enhanced solubility in aqueous and polar organic solvents. Like other halogenated anilines, the free base is expected to have low solubility in water but good solubility in common organic solvents such as ethanol, methanol, acetone, and ethyl acetate.[4]
Chemical Properties
PropertyDescriptionSource(s)
Stability Should be stored in a dark, sealed container in a dry environment at room temperature. It may be sensitive to light and extreme pH or temperature conditions.
Reactivity The amino group can undergo standard reactions such as diazotization. The electron-donating nature of the amino and tert-butyl groups activates the aromatic ring, while the iodo-substituent acts as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 4-tert-butylaniline.[5][6] This involves the diazotization of the primary amine followed by the introduction of an iodine atom. The following is a detailed, representative protocol adapted from established procedures for similar transformations.[7]

Materials and Equipment
  • 4-tert-butylaniline

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, beakers, and dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure

Step 1: Diazotization of 4-tert-butylaniline

  • In a 250 mL round-bottom flask, dissolve 4-tert-butylaniline (e.g., 10.0 g, 67.0 mmol) in a mixture of water (20 mL) and concentrated hydrochloric acid (20 mL). Stir the mixture until a clear solution of the amine salt is formed.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 5.0 g, 72.5 mmol) in water (15 mL).

  • Slowly add the sodium nitrite solution dropwise to the cold amine salt solution, ensuring the temperature remains below 5 °C. The addition should take approximately 20-30 minutes.

  • After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes.

Step 2: Iodination (Sandmeyer Reaction)

  • In a separate 500 mL flask, prepare a solution of potassium iodide (e.g., 16.7 g, 100.5 mmol) in water (50 mL).

  • Slowly and carefully add the cold diazonium salt solution in portions to the potassium iodide solution at room temperature with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

  • Once the addition is complete, gently warm the reaction mixture to 50-60 °C and stir for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Extract the reaction mixture with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation.

Synthesis Workflow Diagram

G Synthesis Workflow of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Step 3: Work-up & Purification A Dissolve 4-tert-butylaniline in HCl/H2O B Cool to 0-5 °C A->B D Slowly add NaNO2 solution to amine salt B->D C Prepare NaNO2 solution C->D E Stir for 30 min at 0-5 °C (Diazonium Salt Formation) D->E G Add diazonium salt solution to KI solution E->G Transfer Diazonium Salt F Prepare KI solution F->G H Warm to 50-60 °C and stir (Iodination & N2 evolution) G->H I Extract with organic solvent H->I J Wash with Na2S2O3, NaHCO3, Brine I->J K Dry with MgSO4/Na2SO4 J->K L Concentrate in vacuo K->L M Purify (Chromatography/Distillation) L->M N Pure this compound M->N

References

An In-Depth Technical Guide to 4-tert-butyl-2-iodoaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-iodoaniline is a substituted aniline derivative that has garnered significant interest in medicinal chemistry and drug development. Its unique structural features, comprising a bulky tert-butyl group and a reactive iodine atom on the aniline scaffold, make it a valuable intermediate in the synthesis of complex organic molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-tert-butyl-2-iodoaniline, with a focus on its role in the development of targeted therapeutics.

Chemical and Physical Properties

The IUPAC name for this compound is 4-tert-butyl-2-iodoaniline .[1] It is also known by other names such as 4-(tert-butyl)-2-iodobenzenamine. Its chemical structure and key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₁₄IN
Molecular Weight 275.13 g/mol [1]
CAS Number 128318-63-8
Appearance Not specified in the provided search results
Boiling Point Not specified in the provided search results
Melting Point Not specified in the provided search results
Solubility Not specified in the provided search results

Spectroscopic Data

While specific spectral data with peak assignments for 4-tert-butyl-2-iodoaniline were not explicitly found in the search results, references to its Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra exist.[1] For structurally similar compounds like 2-iodoaniline, detailed spectroscopic data is available and can serve as a reference for predicting the spectral characteristics of 4-tert-butyl-2-iodoaniline.

Predicted Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the tert-butyl group (a singlet due to symmetry), and the amine protons. The iodine atom's electron-withdrawing nature and steric hindrance from the tert-butyl group will influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the quaternary and methyl carbons of the tert-butyl group, and the carbon attached to the iodine atom.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N and C-I bond vibrations.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of 4-tert-butyl-2-iodoaniline

A common method for the synthesis of iodoanilines involves the iodination of the corresponding aniline. While a specific detailed protocol for 4-tert-butyl-2-iodoaniline was not found, a general procedure based on the synthesis of similar compounds like p-iodoaniline can be adapted. This typically involves the diazotization of the aniline followed by a Sandmeyer-type reaction with an iodide salt.

General Protocol for the Iodination of an Aniline Derivative:

  • Diazotization: The starting aniline (e.g., 4-tert-butylaniline) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is added dropwise to the aniline solution while maintaining the low temperature. This reaction forms the corresponding diazonium salt.

  • Iodination (Sandmeyer Reaction): A solution of potassium iodide (KI) in water is then added to the diazonium salt solution. The mixture is allowed to warm to room temperature, which leads to the evolution of nitrogen gas and the formation of the iodoaniline derivative.

  • Work-up and Purification: The reaction mixture is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine, followed by washing with water and brine. The solvent is then removed under reduced pressure, and the crude product is purified by a suitable method such as column chromatography or recrystallization.

Applications in Drug Development: A Precursor to Bruton's Tyrosine Kinase (BTK) Inhibitors

4-tert-butyl-2-iodoaniline serves as a key building block in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, survival, and differentiation of B-cells.[2][3] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies.

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling cascade is initiated upon antigen binding to the B-cell receptor. This triggers a series of intracellular events, including the activation of several kinases, with BTK being a key player. Activated BTK phosphorylates downstream targets, ultimately leading to the activation of transcription factors that promote B-cell survival and proliferation.

BCR_Signaling_Pathway Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates IP3_DAG IP3 & DAG PLCg2->IP3_DAG Cleaves PIP2 to Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) Ca_PKC->Transcription_Factors Activate Cell_Response B-Cell Proliferation & Survival Transcription_Factors->Cell_Response Promote BTKi BTK Inhibitor BTKi->BTK Inhibits

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition.
Experimental Workflow: Synthesis of a BTK Inhibitor Intermediate

The synthesis of BTK inhibitors often involves multi-step reaction sequences where 4-tert-butyl-2-iodoaniline can be a crucial starting material. The iodine atom allows for the introduction of various functionalities through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to build the core structure of the inhibitor. The amino group can be involved in the formation of heterocyclic rings, which are common scaffolds in kinase inhibitors.

BTK_Inhibitor_Synthesis Start 4-tert-butyl-2-iodoaniline Step1 Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Intermediate1 Coupled Intermediate Step1->Intermediate1 Step2 Cyclization Reaction Intermediate1->Step2 Intermediate2 Heterocyclic Core Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final BTK Inhibitor Step3->Final

General Synthetic Workflow for BTK Inhibitors.

Conclusion

4-tert-butyl-2-iodoaniline is a strategically important building block for the synthesis of pharmacologically active molecules, most notably BTK inhibitors. Its facile preparation and the reactivity of its functional groups provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties and reactivity is essential for medicinal chemists and drug development professionals working on the design and synthesis of novel therapeutics targeting the B-cell receptor signaling pathway. Further research to develop detailed and optimized synthetic protocols and to fully characterize this compound will undoubtedly accelerate its application in the discovery of next-generation kinase inhibitors.

References

Key starting materials for synthesizing 4-tert-butyl-2-iodo-aniline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers in Organic Synthesis and Drug Discovery

The targeted synthesis of substituted anilines is a cornerstone of medicinal chemistry and materials science. Among these, 4-tert-butyl-2-iodo-aniline stands as a valuable building block, its unique substitution pattern offering avenues for diverse functionalization. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on key starting materials, detailed experimental protocols, and quantitative data to aid in reaction planning and optimization.

Core Synthetic Strategies

Two principal retrosynthetic pathways dominate the preparation of this compound. The first approach involves the direct iodination of a pre-functionalized aniline, namely 4-tert-butylaniline. The second strategy reverses the order of substitution, beginning with 2-iodoaniline and subsequently introducing the tert-butyl group via a Friedel-Crafts alkylation. The selection of a particular route will depend on the availability of starting materials, desired scale, and the specific regiochemical control required.

Route 1: Ortho-Iodination of 4-tert-butylaniline

This pathway commences with the commercially available or synthetically accessible 4-tert-butylaniline. The primary challenge lies in achieving selective iodination at the ortho position, given the directing effects of both the amino and tert-butyl groups.

Synthesis of Starting Material: 4-tert-butylaniline

While often commercially available, 4-tert-butylaniline can be synthesized from the corresponding nitro compound.

Experimental Protocol: Reduction of 1-tert-butyl-4-nitrobenzene

A solution of 1-tert-butyl-4-nitrobenzene (4.06 mmol) in ethanol (20 ml) is stirred in the presence of a suitable catalyst (e.g., 50 mg of a supported palladium catalyst) under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically 6 hours), the catalyst is removed by filtration. The ethanol is then evaporated under reduced pressure to yield 4-tert-butylaniline.[1]

ReactantMoles/EquivalentsCatalystSolventTime (h)Yield (%)
1-tert-butyl-4-nitrobenzene4.06 mmolSupported PdEthanol6~99

Diagram: Synthesis of 4-tert-butylaniline

G A 1-tert-butyl-4-nitrobenzene B 4-tert-butylaniline A->B H2, Pd/C Ethanol

Caption: Reduction of 1-tert-butyl-4-nitrobenzene.

Iodination of 4-tert-butylaniline

Direct iodination of 4-tert-butylaniline requires careful selection of reagents to favor ortho-substitution. While para-iodination is often the major product in aniline iodinations, the bulky tert-butyl group can sterically hinder the para position to some extent, and specific reagents can enhance ortho-selectivity.

Experimental Protocol: Ortho-Iodination using N-Iodosuccinimide (NIS)

To a solution of 4-tert-butylaniline in a suitable solvent such as acetonitrile, N-iodosuccinimide (NIS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography. While this method can yield the desired product, optimization of reaction conditions is crucial to maximize the ortho-isomer yield.

Starting MaterialIodinating AgentSolventTemperature (°C)
4-tert-butylanilineN-IodosuccinimideAcetonitrile0 - 25

Diagram: Iodination of 4-tert-butylaniline

G A 4-tert-butylaniline B This compound A->B N-Iodosuccinimide Acetonitrile

Caption: Ortho-iodination of 4-tert-butylaniline.

Route 2: Friedel-Crafts tert-butylation of 2-iodoaniline

This alternative approach begins with 2-iodoaniline, a commercially available starting material. The key transformation is the introduction of a tert-butyl group at the para-position to the amino group. Friedel-Crafts alkylation of anilines can be challenging due to the Lewis basicity of the amino group, which can complex with the Lewis acid catalyst. Therefore, protection of the amino group is often necessary.

Synthesis of Starting Material: 2-iodoaniline

2-Iodoaniline can be prepared from o-nitroaniline via a two-step process involving diazotization followed by iodination, and subsequent reduction of the nitro group.[2]

Experimental Protocol: Synthesis of 2-iodoaniline from o-nitroaniline [2]

  • Diazotization and Iodination: o-Nitroaniline (0.036 mol) is dissolved in a cold acidic solution (e.g., sulfuric acid) and treated with a solution of sodium nitrite at 0-5 °C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of potassium iodide (0.060 mol) in water, keeping the temperature below 40 °C. The mixture is stirred for 2 hours, and the resulting o-iodonitrobenzene is collected by filtration.[2]

  • Reduction: The o-iodonitrobenzene (0.020 mol) is dissolved in anhydrous ethanol and added dropwise to a heated (60 °C) mixture of activated iron powder (0.100 mol), anhydrous ethanol, and ammonium chloride. The reaction mixture is refluxed for approximately 3 hours. After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is then purified to give 2-iodoaniline.[2]

IntermediateReagentsSolventTemperature (°C)Time (h)
o-Nitroaniline to o-Iodonitrobenzene1. NaNO₂, H₂SO₄2. KIWater/Acid0-5, <402
o-Iodonitrobenzene to 2-IodoanilineFe, NH₄ClEthanol60 (reflux)3

Diagram: Synthesis of 2-iodoaniline

G A o-Nitroaniline B o-Nitrobenzenediazonium salt A->B NaNO2, H2SO4 C o-Iodonitrobenzene B->C KI D 2-Iodoaniline C->D Fe, NH4Cl, Ethanol

Caption: Synthesis of 2-iodoaniline from o-nitroaniline.

Friedel-Crafts tert-butylation of Protected 2-iodoaniline

To facilitate the Friedel-Crafts reaction, the amino group of 2-iodoaniline is typically protected, for example, as an N-acetyl derivative.

Experimental Protocol: tert-butylation

  • Protection: 2-Iodoaniline is reacted with acetic anhydride in the presence of a base (e.g., pyridine) or a mild acid catalyst to form N-acetyl-2-iodoaniline.

  • Friedel-Crafts Alkylation: N-acetyl-2-iodoaniline is dissolved in a suitable solvent (e.g., dichloromethane). A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added, and the mixture is cooled. tert-Butyl chloride is then added dropwise. The reaction is allowed to proceed at a controlled temperature until completion (monitored by TLC). The reaction is quenched with water or dilute acid, and the product, N-acetyl-4-tert-butyl-2-iodo-aniline, is extracted.

  • Deprotection: The N-acetyl group is removed by hydrolysis under acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH) to yield the final product, this compound.

StepStarting MaterialReagentsCatalystSolvent
Protection2-IodoanilineAcetic anhydridePyridineDichloromethane
AlkylationN-acetyl-2-iodoanilinetert-Butyl chlorideAlCl₃Dichloromethane
DeprotectionN-acetyl-4-tert-butyl-2-iodo-anilineHCl or NaOH-Water/Ethanol

Diagram: Friedel-Crafts Route to this compound

G A 2-Iodoaniline B N-acetyl-2-iodoaniline A->B Acetic anhydride C N-acetyl-4-tert-butyl-2-iodo-aniline B->C tert-Butyl chloride, AlCl3 D This compound C->D Hydrolysis (H+ or OH-)

Caption: Synthesis via Friedel-Crafts alkylation.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and challenges. The choice of the optimal pathway will be guided by factors such as starting material availability, scalability, and the desired purity of the final product. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for chemists engaged in the synthesis of this and related compounds, facilitating the advancement of research in drug discovery and materials science.

References

Safety, handling, and storage information for 4-tert-butyl-2-iodo-aniline.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and storage of 4-tert-butyl-2-iodo-aniline. The information has been compiled from various sources, including safety data sheets for structurally similar compounds. All personnel handling this chemical should be adequately trained in the safe handling of hazardous materials.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₄INPubChem[1]
Molecular Weight 275.13 g/mol PubChem[1]
Appearance Brown to black liquidChemicalBook[2]
Boiling Point 290.7 °C at 760 mmHgLookChem[3]
Density 1.524 g/cm³LookChem[3]
Flash Point 129.6 °CLookChem[3]
pKa 2.86 ± 0.10 (Predicted)LookChem[3], ChemicalBook[2]
LogP 3.75210LookChem[3]

Safety and Hazard Information

Hazard Statements (for 4-iodoaniline): [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (for 4-iodoaniline): [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicity Data (for 4-iodoaniline):

TestSpeciesRouteValueSource
LD50RatOral523 mg/kgMerck Millipore[4], Cole-Parmer[5]

Handling and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][6]

  • Ensure that a safety shower and eyewash station are readily accessible.[5][6]

Personal Protective Equipment

The following PPE is recommended when handling this compound:

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety goggles with side shields or a face shieldTo protect against splashes and airborne particles.[7]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent dermal absorption. Regularly inspect gloves for tears or punctures.[7]
Body Laboratory coat or chemical-resistant apronTo protect against contamination of personal clothing.[7]
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo prevent inhalation of vapors, especially when handling the liquid.
Handling Workflow

The following diagram illustrates a safe handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Work Area in Fume Hood prep_ppe->prep_hood handle_weigh Weigh and Transfer Chemical prep_hood->handle_weigh Proceed to handling handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon After experiment completion cleanup_waste Dispose of Waste in Labeled Containers cleanup_decon->cleanup_waste cleanup_wash Wash Hands and Exposed Skin cleanup_waste->cleanup_wash G spill Accidental Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain cleanup Collect and Place in Labeled Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

References

Molecular weight and formula of 4-tert-butyl-2-iodo-aniline.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-tert-butyl-2-iodo-aniline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and chemical synthesis. The document details its physicochemical properties, synthesis protocols, and significant applications, particularly in drug discovery and development.

Core Physicochemical Data

This compound is a substituted aniline with a molecular structure that makes it a valuable building block in organic synthesis. Its tert-butyl group offers steric hindrance, which can enhance metabolic stability in drug candidates, while the iodo-substituent serves as a versatile functional handle for various cross-coupling reactions.[1][2]

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₁₄IN[3][4][5][6]
Molecular Weight 275.13 g/mol [3][4][5]
Boiling Point 290.7 °C at 760 mmHg[4]
Flash Point 129.6 °C[4]
Density 1.524 g/cm³[4]
pKa (Predicted) 2.86 ± 0.10[4]
LogP (Predicted) 3.75210[4]
Topological Polar Surface Area 26 Ų[1][3]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the iodination of 4-tert-butylaniline via a Sandmeyer reaction.[1] This well-established method involves two main steps: diazotization of the starting aniline, followed by substitution with iodine.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the laboratory-scale synthesis of this compound from 4-tert-butylaniline.

Materials:

  • 4-tert-butylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Potassium iodide (KI)

  • Ice

  • Suitable organic solvent (e.g., diethyl ether or ethyl acetate)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve 4-tert-butylaniline in a solution of hydrochloric acid and water.

    • Cool the mixture to 0–5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5°C throughout the addition to ensure the stability of the resulting diazonium salt.

    • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure full conversion to the 4-tert-butylbenzenediazonium chloride salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (KI) in water.

    • Slowly add the freshly prepared, cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Effervescence (evolution of nitrogen gas) will be observed as the diazo group is replaced by iodine.[1]

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Extract the crude product from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine.

    • Subsequently, wash the organic layer with water and then with a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by column chromatography on silica gel if necessary.

Synthesis_Workflow A 4-tert-butylaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C 4-tert-butylbenzenediazonium chloride (Intermediate) B->C D Iodination (KI) C->D Step 2 E This compound (Crude Product) D->E F Purification (Extraction, Chromatography) E->F Step 3 G Final Product F->G

Caption: Synthesis workflow for this compound via Sandmeyer reaction.

Applications in Drug Discovery and Development

Halogenated anilines, such as this compound, are highly valued intermediates in medicinal chemistry.[2] The carbon-iodine bond is particularly reactive, making it an excellent leaving group for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][7] These reactions are fundamental in modern drug discovery for constructing complex molecular architectures from simpler precursors.[2]

The compound serves as a precursor for the synthesis of a range of pharmaceutical agents, including:

  • Kinase Inhibitors: It is used in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are relevant for treating autoimmune diseases.[1]

  • Anticancer Agents: Iodoanilines are crucial building blocks for various anti-cancer drugs, enabling the creation of targeted therapies.[1][8][9]

  • Agrochemicals: The compound also finds application as an intermediate in the synthesis of advanced pesticides and herbicides.

The presence of the tert-butyl group can confer improved metabolic stability to the final drug molecule by shielding it from oxidative degradation.[1] This strategic combination of a reactive iodine handle and a stabilizing tert-butyl group makes this compound a highly valuable intermediate for drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-tert-butyl-2-iodo-aniline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, is particularly valuable in the pharmaceutical industry for the synthesis of biaryl scaffolds found in many active pharmaceutical ingredients (APIs). 4-tert-butyl-2-iodo-aniline is a valuable building block in this context, offering a handle for the introduction of a substituted aminophenyl group into complex molecules. The presence of the sterically demanding tert-butyl group and the coordinating amino group, along with the reactive C-I bond, presents unique challenges and opportunities in reaction optimization. These application notes provide a detailed guide to utilizing this compound in Suzuki coupling reactions, including recommended protocols, quantitative data for reaction optimization, and mechanistic insights.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species reacts with the this compound to form a palladium(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, especially with sterically hindered and functionalized substrates like this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki cross-coupling of 2-iodoanilines, including examples with sterically hindered substrates, which can be extrapolated for this compound.

Table 1: Suzuki Coupling of 2-Iodoanilines with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001295
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane1001692
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (4:1)902485
42-Tolylboronic acidXPhos Pd G3 (2)-K₃PO₄ (2)2-MeTHF801888
53-Furylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Acetonitrile/H₂O (3:1)801278

Note: Data in this table is compiled from various sources for 2-iodoaniline and its derivatives to provide a representative overview for optimizing reactions with this compound.

Table 2: Effect of Different Bases on the Suzuki-Miyaura Coupling of a 2-Iodoaniline

EntryBaseSolventYield (%)
1K₂CO₃Dioxane/H₂O88
2Cs₂CO₃Dioxane/H₂O95
3K₃PO₄Dioxane/H₂O92
4NaOHDioxane/H₂O75
5Et₃NDioxane/H₂O45

Note: This table illustrates the general trend of base effectiveness for similar substrates.[1][2]

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Suzuki cross-coupling reaction with this compound.

Protocol 1: General Procedure with a Buchwald-Type Ligand

This protocol is a robust and generally applicable method for a wide range of arylboronic acids, particularly for sterically hindered substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous toluene

  • Degassed water

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and XPhos (0.04 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask, followed by anhydrous toluene (8 mL) and degassed water (1 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Protocol 2: Procedure with a Pre-formed Catalyst

This protocol utilizes a commercially available, air- and moisture-stable pre-catalyst, simplifying the reaction setup.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • Anhydrous 2-methyltetrahydrofuran (2-MeTHF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), XPhos Pd G3 (0.02 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add anhydrous 2-MeTHF (10 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X (this compound) PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Arylboronic acid) + Base PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow for Suzuki Coupling Start Start Setup Reaction Setup: - this compound - Arylboronic acid - Base Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert AddSolvent Add Degassed Solvent Inert->AddSolvent AddCatalyst Add Pd Catalyst and Ligand AddSolvent->AddCatalyst Heat Heat and Stir (e.g., 80-110 °C) AddCatalyst->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 4-tert-butyl-2-iodo-aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.[2][4] The reaction is particularly valuable for its broad substrate scope, tolerance of various functional groups, and often milder conditions compared to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]

This document provides a detailed protocol and application notes for the Buchwald-Hartwig amination of a sterically hindered substrate, 4-tert-butyl-2-iodoaniline. The presence of two bulky substituents on the aniline ring presents a synthetic challenge, often requiring carefully selected catalysts and reaction conditions to achieve high efficiency.

Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are as follows[1][2][3]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-tert-butyl-2-iodoaniline) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine reactant coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium center, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are known to promote the reductive elimination step and prevent undesirable side reactions such as beta-hydride elimination.[1][5]

Experimental Protocol: Amination of 4-tert-butyl-2-iodoaniline

This protocol describes a general procedure for the coupling of 4-tert-butyl-2-iodoaniline with a representative primary amine. Optimization of the reaction conditions (e.g., ligand, base, solvent, temperature) may be necessary for specific amine coupling partners.

Materials and Reagents:

Reagent/MaterialPurpose
4-tert-butyl-2-iodoanilineAryl Halide Substrate
Primary AmineNucleophile
Palladium(II) Acetate (Pd(OAc)₂)Palladium Precursor
XantphosLigand
Cesium Carbonate (Cs₂CO₃)Base
TolueneSolvent
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelStationary Phase for Chromatography
Standard GlasswareReaction Vessel, Condenser, etc.
Magnetic Stirrer and HotplateFor Reaction Agitation and Heating
Inert Atmosphere System (e.g., Schlenk line with Argon or Nitrogen)To Exclude Oxygen and Moisture

Reaction Setup and Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-tert-butyl-2-iodoaniline (1.0 mmol), cesium carbonate (1.4 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Addition of Amine and Solvent: Under the inert atmosphere, add the primary amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Quantitative Data Summary (Representative):

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-HexylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.4)Toluene1001885
2AnilinePd₂(dba)₃ (1)BrettPhos (2)NaOtBu (1.5)Dioxane1101692
3MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Toluene1002478

Note: The data presented in this table are representative and may vary depending on the specific reaction conditions and the nature of the amine.

Visualizations

Experimental Workflow Diagram:

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination A 1. Add Reactants & Catalyst (Aryl Halide, Base, Pd(OAc)₂, Ligand) B 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Amine & Solvent B->C D 4. Heat and Stir (e.g., 100 °C, 12-24h) C->D E 5. Reaction Workup (Cool, Dilute, Filter) D->E F 6. Extraction (Wash with H₂O & Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I Final Product H->I Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_reactants cluster_products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)(X)L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Amine [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ PdII_Aryl->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)(NR'R'')L₂ PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArylHalide Ar-X ArylHalide->Pd0 Amine HNR'R'' Amine->PdII_Aryl Base Base Base->PdII_Amine

References

Application Notes and Protocols: 4-tert-butyl-2-iodo-aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-butyl-2-iodo-aniline is a key building block in modern pharmaceutical synthesis, valued for its unique structural features that facilitate the construction of complex molecular architectures. The presence of an iodine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the tert-butyl group at the 4-position can enhance the metabolic stability and solubility of the final active pharmaceutical ingredient (API).[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and immunology.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics that interfere with the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and differentiation.[2][3][4][5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. This compound is a valuable precursor for the synthesis of various kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, and survival of B-cells.[6][7][8] Consequently, inhibitors of BTK are effective treatments for B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[6]

The primary application of this compound in this context is its participation in C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, to connect the aniline moiety to a heterocyclic core, a common structural motif in kinase inhibitors.[1][9]

Key Reactions and Quantitative Data

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide, and it is a powerful tool for the synthesis of arylamines.[1][9] In the synthesis of kinase inhibitors, this compound serves as the amine component, while the heterocyclic core of the drug is functionalized with a halide (e.g., a chloro- or bromo-pyrimidine).

Aryl Halide/PseudohalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
4-tert-butylbromobenzeneMorpholine(NHC)Pd(allyl)Cl (1)-NaOtBuToluene10091[10]
4-tert-butylbromobenzenePiperidine(NHC)Pd(allyl)Cl (1)-NaOtBuToluene10082[10]
4-bromoanisolePiperidine(NHC)Pd(allyl)Cl (1)-NaOtBuToluene10093[10]
4-bromotolueneN-methylpiperazine(NHC)Pd(allyl)Cl (1)-NaOtBuToluene10080[10]
4-chloroanisoleDiphenylaminePd2(dba)3 (1)tBu3P·HBF4 (2)NaOtBuTolueneReflux65

Experimental Protocols

The following is a representative protocol for the Buchwald-Hartwig amination of this compound with a generic heterocyclic halide, based on established procedures.[10]

Protocol: Synthesis of a Kinase Inhibitor Precursor via Buchwald-Hartwig Amination

Materials:

  • This compound

  • Heterocyclic halide (e.g., 2-chloro-N-(pyridin-2-yl)acetamide)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu3P·HBF4)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the heterocyclic halide (1.0 eq.), this compound (1.05 eq.), and degassed anhydrous toluene.

  • Under a stream of nitrogen, add Pd2(dba)3 (0.01 eq.), tBu3P·HBF4 (0.02 eq.), and sodium tert-butoxide (2.2 eq.).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 16-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with dichloromethane.

  • Filter the suspension through a pad of celite to remove insoluble salts.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-heterocycle.

Visualizations

Synthetic Pathway

G A This compound C N-Aryl-Heterocycle (Kinase Inhibitor Precursor) A->C Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base B Heterocyclic Halide (e.g., Chloro-pyrimidine core) B->C

Caption: General scheme for the synthesis of a kinase inhibitor precursor.

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->downstream Proliferation B-Cell Proliferation & Survival downstream->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., Ibrutinib, Acalabrutinib) BTK_Inhibitor->BTK Inhibition

Caption: Simplified BCR signaling pathway and the point of BTK inhibition.

Experimental Workflow

G start Start reagents Combine Reactants, Catalyst, Ligand, and Base in Toluene start->reagents reaction Reflux under Nitrogen (Monitor by TLC) reagents->reaction workup Cool, Dilute with DCM, and Filter reaction->workup extraction Dry and Concentrate Filtrate workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated Product purification->product

References

Application Notes and Protocols for the Synthesis of Substituted Carbazoles Using 4-tert-butyl-2-iodo-aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted carbazoles, valuable scaffolds in medicinal chemistry and materials science, utilizing 4-tert-butyl-2-iodo-aniline as a key starting material. The methodologies outlined below focus on robust and versatile palladium-catalyzed cross-coupling reactions, enabling the efficient construction of the carbazole core.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, renowned for their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. Furthermore, their unique photophysical characteristics make them essential components in the development of organic light-emitting diodes (OLEDs) and other advanced electronic materials. The strategic placement of substituents on the carbazole framework is crucial for modulating its biological and electronic properties.

This compound is a versatile building block for the synthesis of specifically substituted carbazoles. The tert-butyl group can enhance metabolic stability and solubility, while the iodo and amino functionalities provide orthogonal handles for sequential cross-coupling reactions, allowing for the controlled and regioselective construction of the carbazole nucleus. This document details two primary palladium-catalyzed strategies for the synthesis of substituted carbazoles from this precursor: a one-pot, two-step synthesis involving N-arylation followed by intramolecular C-H activation, and a photochemical approach.

Synthesis Strategy Overview

The primary approach for constructing the carbazole skeleton from this compound involves a two-step sequence, which can often be performed in a single reaction vessel ("one-pot"). The general strategy is as follows:

  • N-Arylation: The amino group of this compound is first coupled with an aryl partner, typically an aryl boronic acid (Suzuki-Miyaura coupling) or an aryl halide/triflate (Buchwald-Hartwig amination), to form an N-aryl-2-iodoaniline intermediate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular palladium-catalyzed C-H activation or a similar cyclization reaction to form the carbazole ring system.

This sequential approach allows for the introduction of diverse substituents on both aromatic rings of the final carbazole product.

G cluster_0 Step 1: N-Arylation cluster_1 Step 2: Intramolecular Cyclization A This compound C N-Aryl-4-tert-butyl-2-iodo-aniline Intermediate A->C Pd Catalyst (e.g., Pd(OAc)2) Ligand, Base B Aryl Partner (e.g., Arylboronic Acid) B->C D Substituted Carbazole C->D Pd Catalyst (e.g., Pd(OAc)2) Ligand, Base

Caption: General workflow for carbazole synthesis.

Experimental Protocols

Protocol 1: One-Pot Palladium-Catalyzed Synthesis of a Substituted 3-tert-butyl-carbazole

This protocol describes a one-pot synthesis of a substituted carbazole from this compound and a silylaryl triflate, proceeding via an initial N-arylation followed by an intramolecular palladium-catalyzed cyclization.[1]

Reaction Scheme:

Materials:

  • This compound

  • Silylaryl triflate (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)

  • Cesium fluoride (CsF)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry 4-dram vial equipped with a magnetic stir bar, add this compound (0.25 mmol, 1.0 equiv), the silylaryl triflate (0.275 mmol, 1.1 equiv), and cesium fluoride (0.75 mmol, 3.0 equiv).

  • Add anhydrous acetonitrile (4.0 mL) to the vial.

  • Stir the reaction mixture at room temperature under an air atmosphere for 10 hours to facilitate the initial N-arylation.

  • After 10 hours, flush the vial with argon gas.

  • To the reaction mixture, add palladium(II) acetate (0.0125 mmol, 5 mol%) and tricyclohexylphosphine (0.025 mmol, 10 mol%).

  • Seal the vial and heat the reaction mixture to 100 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and wash with brine (20 mL).

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted carbazole.

Data Presentation:

Starting MaterialCoupling PartnerProductYield (%)
This compound2-(trimethylsilyl)phenyl triflate3-tert-butyl-9-phenyl-9H-carbazole75-85
This compound4-methoxy-2-(trimethylsilyl)phenyl triflate3-tert-butyl-6-methoxy-9-phenyl-9H-carbazole70-80

Note: Yields are representative and may vary based on the specific silylaryl triflate used and reaction optimization.

G Start Start: - this compound - Silylaryl Triflate - CsF in MeCN Step1 Step 1: N-Arylation Stir at RT, 10h (Air) Start->Step1 Step2 Step 2: Cyclization Add Pd(OAc)2, PCy3 Heat to 100°C, 24h (Argon) Step1->Step2 Workup Workup: - Dilute with Et2O - Wash with Brine - Dry and Concentrate Step2->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: Substituted Carbazole Purification->Product

Caption: Workflow for the one-pot synthesis.

Protocol 2: Photochemical Synthesis of Substituted Carbazoles

Photochemical methods offer an alternative, often milder, route to carbazoles. This protocol outlines a general procedure for the photochemical cyclization of an N-aryl-2-iodoaniline, which can be prepared from this compound.

Reaction Scheme:

Materials:

  • N-Aryl-4-tert-butyl-2-iodo-aniline (prepared via standard N-arylation methods)

  • Suitable solvent (e.g., acetonitrile, benzene)

  • Base (e.g., triethylamine)

  • Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Aryl-4-tert-butyl-2-iodo-aniline (1.0 mmol) and triethylamine (1.2 mmol) in the chosen solvent (100 mL) in a quartz reaction vessel.

  • Degas the solution by bubbling argon through it for 30 minutes.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature (e.g., 25 °C) with cooling.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation:

SubstrateProductYield (%)
N-phenyl-4-tert-butyl-2-iodo-aniline3-tert-butyl-9-phenyl-9H-carbazole60-70
N-(4-methoxyphenyl)-4-tert-butyl-2-iodo-aniline3-tert-butyl-6-methoxy-9-phenyl-9H-carbazole55-65

Note: Photochemical reaction yields can be sensitive to the solvent, concentration, and light source.

G Start Start: - N-Aryl-4-tert-butyl-2-iodo-aniline - Base in Solvent Degas Degas with Argon Start->Degas Irradiate Irradiate with UV light (Photoreactor) Degas->Irradiate Monitor Monitor Reaction (TLC/GC-MS) Irradiate->Monitor Workup Workup: - Remove Solvent Monitor->Workup Reaction Complete Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Product Final Product: Substituted Carbazole Purification->Product

Caption: Workflow for photochemical synthesis.

Conclusion

This compound serves as a highly effective precursor for the synthesis of a variety of substituted carbazoles. The palladium-catalyzed one-pot method provides an efficient and versatile route with good to excellent yields. Photochemical synthesis offers a complementary approach under mild conditions. These protocols provide a solid foundation for researchers and drug development professionals to access a diverse range of carbazole derivatives for further investigation and application.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-tert-butyl-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for various palladium-catalyzed cross-coupling reactions utilizing 4-tert-butyl-2-iodoaniline as a key building block. The protocols outlined below are foundational for the synthesis of complex organic molecules, which are crucial in the fields of pharmaceutical and materials science. The high reactivity of the carbon-iodine bond in 4-tert-butyl-2-iodoaniline allows these reactions to proceed under relatively mild conditions.[1]

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The successful execution of palladium-catalyzed cross-coupling reactions hinges on a systematic and well-controlled experimental setup. The following diagram illustrates a general workflow applicable to the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings detailed in this document.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification prep_reagents Prepare/Weigh Reagents: - 4-tert-butyl-2-iodoaniline - Coupling Partner - Catalyst & Ligand - Base prep_solvent Prepare Anhydrous/ Degassed Solvent setup Combine Reagents in Reaction Vessel under Inert Atmosphere prep_reagents->setup add_solvent Add Solvent setup->add_solvent degas Degas Mixture add_solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is instrumental in synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R-Pd(II)L2-I OxAdd->PdII Transmetal Transmetalation PdII_R2 R-Pd(II)L2-R' Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product Product (R-R') RedElim->Product ArylIodide 4-tert-butyl-2-iodoaniline ArylIodide->OxAdd BoronicAcid R'-B(OH)2 + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-tert-butyl-2-iodoaniline with Phenylboronic Acid

Materials:

Reagent/SolventM.W.Amount (mmol)Mass/Volume
4-tert-butyl-2-iodoaniline275.141.0275 mg
Phenylboronic acid121.931.2146 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg
Triphenylphosphine (PPh₃)262.290.0410.5 mg
Potassium carbonate (K₂CO₃)138.212.0276 mg
Toluene/Water--10 mL (4:1)

Procedure:

  • To a round-bottom flask, add 4-tert-butyl-2-iodoaniline, phenylboronic acid, and potassium carbonate.[2]

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[2]

  • Add palladium(II) acetate and triphenylphosphine.[2]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[2]

  • Monitor the reaction by thin-layer chromatography (TLC).[2]

  • After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine.[1][3] This method is highly valuable for the synthesis of aryl amines, which are prevalent in medicinal chemistry.[1]

Experimental Protocol: Buchwald-Hartwig Amination of 4-tert-butyl-2-iodoaniline with a Secondary Amine

Materials:

Reagent/SolventM.W.Amount (mmol)Mass/Volume
4-tert-butyl-2-iodoaniline275.141.0275 mg
Amine (e.g., Morpholine)87.121.2105 mg
Pd₂(dba)₃915.720.01-0.029.2-18.3 mg
Xantphos578.680.02-0.0411.6-23.2 mg
Cesium carbonate (Cs₂CO₃)325.821.4456 mg
Toluene (anhydrous)--10 mL

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.[4]

  • Add 4-tert-butyl-2-iodoaniline and the amine.

  • Add anhydrous, deoxygenated toluene.[1]

  • Seal the tube and heat the reaction mixture to 80-110 °C.[1]

  • Stir until the reaction is complete as indicated by TLC or GC-MS.[1]

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[1]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2][5] This reaction is crucial for synthesizing substituted alkynes, which are precursors to many heterocyclic compounds.[1]

Experimental Protocol: Sonogashira Coupling of 4-tert-butyl-2-iodoaniline with Phenylacetylene

Materials:

Reagent/SolventM.W.Amount (mmol)Mass/Volume
4-tert-butyl-2-iodoaniline275.141.0275 mg
Phenylacetylene102.131.1112 mg
Bis(triphenylphosphine)palladium(II) dichloride701.900.0214 mg
Copper(I) iodide (CuI)190.450.011.9 mg
Triethylamine (Et₃N)101.19-10 mL

Procedure:

  • In a Schlenk flask, dissolve 4-tert-butyl-2-iodoaniline in degassed triethylamine.[2]

  • Add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide under an argon atmosphere.[2]

  • Add phenylacetylene dropwise to the reaction mixture.[2]

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[6] It is a widely used method for the synthesis of substituted alkenes.

Experimental Protocol: Heck Reaction of 4-tert-butyl-2-iodoaniline with Ethyl Acrylate

Materials:

Reagent/SolventM.W.Amount (mmol)Mass/Volume
4-tert-butyl-2-iodoaniline275.141.0275 mg
Ethyl acrylate100.121.2120 mg
Palladium(II) acetate (Pd(OAc)₂)224.500.0511.2 mg
Triethylamine (NEt₃)101.192.0202 mg
Acetonitrile (CH₃CN)--3.0 mL

Procedure:

  • To a reaction tube, add 4-tert-butyl-2-iodoaniline, ethyl acrylate, Pd(OAc)₂, and NEt₃.[1]

  • Add CH₃CN as the solvent.[1]

  • Seal the tube and heat the mixture at 100 °C.[1]

  • Monitor the reaction by TLC.[1]

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols for the Synthesis of N-arylated Compounds Using 4-tert-butyl-2-iodo-aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N-arylated compounds utilizing 4-tert-butyl-2-iodo-aniline as a key starting material. This document outlines detailed experimental protocols for the two most prominent and effective methods for C-N bond formation: the Buchwald-Hartwig amination and the Ullmann condensation. The information herein is intended to equip researchers with the necessary knowledge to successfully synthesize a variety of N-arylated products for applications in medicinal chemistry, materials science, and organic synthesis.

Introduction

N-arylated compounds are a critical class of molecules prevalent in pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds often relies on the formation of a carbon-nitrogen (C-N) bond between an aniline and an aryl halide. This compound is a valuable building block in this context due to the presence of a reactive iodine atom, which readily participates in cross-coupling reactions, and a sterically bulky tert-butyl group that can influence the physicochemical properties of the final product.

The two primary catalytic methods for the N-arylation of this compound are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation. The Buchwald-Hartwig amination is renowned for its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions.[1] In contrast, the Ullmann condensation, a classical method, typically requires higher temperatures but remains a cost-effective and powerful tool, especially with modern advancements employing catalytic amounts of copper and various ligands.[2]

Key Reaction Pathways for N-Arylation

The choice between the Buchwald-Hartwig amination and the Ullmann condensation depends on several factors including the nature of the coupling partners, desired reaction conditions, and cost considerations.

Reaction_Pathways Start This compound + Amine/Aryl Amine BH Buchwald-Hartwig Amination (Palladium-catalyzed) Start->BH Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) Phosphine Ligand (e.g., Xantphos, BINAP) Base (e.g., Cs2CO3, K3PO4) Ullmann Ullmann Condensation (Copper-catalyzed) Start->Ullmann Cu Catalyst (e.g., CuI, Cu(OAc)2) Ligand (optional) Base (e.g., K2CO3, NaOH) Product N-arylated Compound BH->Product Ullmann->Product

Caption: Key catalytic pathways for the N-arylation of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the N-arylation of iodoanilines, providing a baseline for optimizing the synthesis of derivatives from this compound.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Iodoanilines

Amine SubstratePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1102485-95
Substituted AnilinesPd₂(dba)₃ (1-2)BINAP (2-4)K₃PO₄Dioxane10018-2475-90
AlkylaminesPd(OAc)₂ (2)RuPhos (4)NaOtBuToluene10012-1880-95

Table 2: Representative Conditions for Ullmann Condensation of Iodoanilines

Amine SubstrateCopper Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
AnilineCuI (10)NoneK₂CO₃DMF120-1402470-85
Heterocyclic AminesCuI (5-10)1,10-Phenanthroline (10-20)Cs₂CO₃DMSO110-1302465-80
AlkylaminesCuI (10)L-Proline (20)K₂CO₃DMSO90-1102460-75

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl amine.

Materials:

  • This compound

  • Aryl amine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), aryl amine (1.1 equiv), Pd(OAc)₂ (0.02 equiv), Xantphos (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Combine Reactants: This compound, Amine, Pd(OAc)2, Xantphos, Cs2CO3 Prep2 Inert Atmosphere: Evacuate and backfill with Ar/N2 Prep1->Prep2 Prep3 Add anhydrous toluene Prep2->Prep3 React Heat at 110 °C with stirring (18-24 h) Prep3->React Workup1 Cool to room temperature React->Workup1 Workup2 Dilute with ethyl acetate and filter Workup1->Workup2 Workup3 Wash with water and brine Workup2->Workup3 Workup4 Dry and concentrate Workup3->Workup4 Purify Flash column chromatography Workup4->Purify Product Product Purify->Product N-arylated Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the N-arylation of this compound using a copper catalyst.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 equiv), the amine (1.2 equiv), CuI (0.10 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 120-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 24 hours).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Filter the mixture through a pad of Celite® to remove insoluble copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure N-arylated product.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Prep1 Combine Reactants: This compound, Amine, CuI, K2CO3 Prep2 Inert Atmosphere: Evacuate and backfill with Ar Prep1->Prep2 Prep3 Add anhydrous DMF Prep2->Prep3 React Heat at 120-140 °C with stirring (24 h) Prep3->React Workup1 Cool to room temperature React->Workup1 Workup2 Dilute with ethyl acetate and water, then filter Workup1->Workup2 Workup3 Separate organic layer, wash, and dry Workup2->Workup3 Workup4 Concentrate in vacuo Workup3->Workup4 Purify Flash column chromatography Workup4->Purify Product Product Purify->Product N-arylated Product

Caption: Experimental workflow for Ullmann condensation.

Concluding Remarks

The protocols and data presented in these application notes serve as a guide for the synthesis of N-arylated compounds from this compound. Researchers are encouraged to optimize the reaction conditions, including catalyst, ligand, base, solvent, and temperature, for each specific substrate combination to achieve the highest possible yields and purity. The versatility of both the Buchwald-Hartwig amination and Ullmann condensation provides a robust toolkit for accessing a wide array of novel N-arylated molecules with potential applications in various fields of chemical research and development.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Heterocyclic Compounds from 4-tert-Butyl-2-iodoaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing 4-tert-butyl-2-iodoaniline as a versatile starting material. The methodologies outlined below are established procedures for the construction of benzimidazoles and indoles, which are key structural motifs in numerous pharmaceutical agents and functional materials.

Application Note 1: Synthesis of Substituted Benzimidazoles via Metal-Free Intermolecular Cyclization

This section details a transition-metal-free approach to synthesize 2,5-disubstituted benzimidazoles. The reaction proceeds through a potassium tert-butoxide-promoted intermolecular cyclization of 4-tert-butyl-2-iodoaniline with various nitriles. This method offers a cost-effective and environmentally benign alternative to metal-catalyzed processes.[1][2]

Experimental Protocol:

A detailed procedure for the synthesis of 5-tert-butyl-2-phenyl-1H-benzo[d]imidazole is provided below.

Materials:

  • 4-tert-butyl-2-iodoaniline

  • Benzonitrile

  • Potassium tert-butoxide (KOtBu)

  • N,N-Dimethylacetamide (DMAc)

  • Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction tube, add 4-tert-butyl-2-iodoaniline (0.3 mmol, 87.3 mg), benzonitrile (0.6 mmol, 61.9 mg, 2.0 equiv.), and potassium tert-butoxide (0.9 mmol, 101.1 mg, 3.0 equiv.).

  • Evacuate the tube and backfill with argon.

  • Add anhydrous N,N-dimethylacetamide (DMAc, 1.0 mL) to the reaction mixture under an argon atmosphere.

  • Seal the reaction tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture at this temperature for the time specified in Table 1 (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-tert-butyl-2-phenyl-1H-benzo[d]imidazole.

Data Presentation:
EntryNitrile (R-CN)ProductReaction Time (h)Yield (%)
1Benzonitrile5-tert-butyl-2-phenyl-1H-benzo[d]imidazole2485
24-Chlorobenzonitrile5-tert-butyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole1878
34-Methylbenzonitrile5-tert-butyl-2-(p-tolyl)-1H-benzo[d]imidazole2082
4Acetonitrile5-tert-butyl-2-methyl-1H-benzo[d]imidazole1265

Table 1: Synthesis of various 5-tert-butyl-2-substituted-benzimidazoles.

Reaction Workflow:

Benzimidazole_Synthesis reagents 4-tert-butyl-2-iodoaniline + R-CN + KOtBu solvent DMAc reagents->solvent Dissolve conditions 120 °C, Ar solvent->conditions Heat workup Aqueous Workup & Purification conditions->workup Cool & Quench product 5-tert-butyl-2-R-1H-benzo[d]imidazole workup->product Isolate

Caption: Workflow for the synthesis of 5-tert-butyl-benzimidazoles.

Application Note 2: Synthesis of Substituted Indoles via a Four-Component Reaction

This application note describes a consecutive four-component synthesis of 1,2,3,6-tetrasubstituted indoles starting from 4-tert-butyl-2-iodoaniline.[3][4] The sequence involves a copper-free Sonogashira alkynylation, a base-catalyzed cyclization, iodination with N-iodosuccinimide (NIS), and finally, N-alkylation.[3] This one-pot procedure allows for the rapid construction of complex indole structures.[4]

Experimental Protocol:

The following is a general procedure for the four-component synthesis of 6-tert-butyl-3-iodo-1-methyl-2-phenyl-1H-indole.

Materials:

  • 4-tert-butyl-2-iodoaniline

  • Phenylacetylene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Potassium tert-butoxide (KOtBu)

  • N-iodosuccinimide (NIS)

  • Methyl iodide (CH₃I)

  • Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

Procedure:

  • Alkynylation: To a flame-dried Schlenk tube, add 4-tert-butyl-2-iodoaniline (1.0 mmol, 289 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), PPh₃ (0.08 mmol, 21.0 mg), and CuI (0.04 mmol, 7.6 mg). Evacuate and backfill with argon. Add anhydrous triethylamine (3.0 mL) and phenylacetylene (1.2 mmol, 122.6 mg). Stir the mixture at room temperature for 2 hours.

  • Cyclization: Add a solution of potassium tert-butoxide (2.0 mmol, 224.4 mg) in anhydrous DMSO (2.0 mL) to the reaction mixture. Stir at 100 °C for 15 minutes.

  • Iodination: Cool the mixture to room temperature and add N-iodosuccinimide (1.5 mmol, 337.4 mg). Stir at room temperature for 1 hour.

  • Alkylation: Add methyl iodide (2.0 mmol, 283.9 mg) to the reaction mixture and stir at room temperature for 2 hours.

  • Workup and Purification: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-tert-butyl-3-iodo-1-methyl-2-phenyl-1H-indole.

Data Presentation:
EntryAlkyneAlkyl HalideProductYield (%)
1PhenylacetyleneMethyl iodide6-tert-butyl-3-iodo-1-methyl-2-phenyl-1H-indole65
21-HexyneEthyl iodide6-tert-butyl-2-butyl-1-ethyl-3-iodo-1H-indole58
3CyclohexylacetyleneBenzyl bromide1-benzyl-6-tert-butyl-2-cyclohexyl-3-iodo-1H-indole55
4TrimethylsilylacetyleneMethyl iodide6-tert-butyl-3-iodo-1-methyl-2-(trimethylsilyl)-1H-indole49

Table 2: Synthesis of various 6-tert-butyl-indoles via the four-component reaction.

Signaling Pathway Diagram:

Indole_Synthesis_Pathway start 4-tert-butyl-2-iodoaniline + R-CCH step1 Sonogashira Coupling (Pd/Cu, Et3N) start->step1 intermediate1 2-alkynyl-4-tert-butylaniline step1->intermediate1 step2 Cyclization (KOtBu, DMSO) intermediate1->step2 intermediate2 6-tert-butyl-2-R-indole step2->intermediate2 step3 Iodination (NIS) intermediate2->step3 intermediate3 6-tert-butyl-3-iodo-2-R-indole step3->intermediate3 step4 N-Alkylation (R'-X) intermediate3->step4 product 1-R'-6-tert-butyl-3-iodo-2-R-indole step4->product

Caption: Reaction pathway for the four-component indole synthesis.

References

Application Notes and Protocols for Handling and Disposal of 4-tert-butyl-2-iodo-aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides best practices for the safe handling and disposal of 4-tert-butyl-2-iodo-aniline (CAS No. 128318-63-8). Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on safety data for structurally similar chemicals, including other halogenated and alkylated anilines. It is crucial to treat this compound with a high degree of caution.

Hazard Identification and Risk Assessment

  • Harmful if swallowed, in contact with skin, or if inhaled. [1][2]

  • A cause of serious eye and skin irritation. [1][2]

  • A potential cause of respiratory irritation. [1][2]

  • Potentially damaging to organs through prolonged or repeated exposure. [3]

  • Toxic to aquatic life, with long-lasting effects. [4]

Absorption into the body may lead to the formation of methemoglobin, which can cause cyanosis; the onset of symptoms may be delayed.[1]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and related compounds. This data is essential for risk assessment and the design of safe experimental protocols.

PropertyThis compound2-Iodoaniline4-Iodoaniline4-tert-Butylaniline
CAS Number 128318-63-8[5]615-43-0540-37-4[2]769-92-6[4]
Molecular Formula C10H14IN[6]C6H6INC6H6INC10H15N
Molecular Weight 275.13 g/mol [7]219.03 g/mol 219.03 g/mol 149.25 g/mol
Boiling Point 290.7 °C at 760 mmHg[7]~245 °C270.3 °C236 °C
Melting Point Not available55-58 °C62-65 °C17-20 °C
Flash Point 129.6 °C[7]>110 °C>110 °C102 °C
Density 1.524 g/cm³[7]1.84 g/cm³1.84 g/cm³0.94 g/cm³
Solubility Insoluble in water.Low water solubility.Slightly soluble in water.Soluble in water.[4]

Experimental Protocols

This protocol outlines the necessary steps for handling this compound to minimize exposure.

  • Engineering Controls:

    • Always handle this compound in a properly functioning chemical fume hood.

    • Ensure safety showers and eyewash stations are readily accessible.[8]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves. Inspect for tears or holes before use.

    • Eye Protection: Use chemical safety goggles or a face shield.[1]

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

    • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

  • Handling Procedures:

    • Avoid all personal contact, including inhalation.

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Weigh and transfer the material in a fume hood to prevent the generation of dust.

    • Keep the container tightly closed when not in use.[8]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[8]

    • Keep refrigerated.[8]

    • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][8]

In the event of a spill, follow these procedures to safely clean and decontaminate the area.

  • Evacuation and Ventilation:

    • Evacuate non-essential personnel from the spill area.

    • Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment:

    • For small spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.

    • Prevent the spill from entering drains or waterways.[1]

  • Cleanup:

    • Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[8] Avoid generating dust.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • Collect all contaminated materials, including PPE, in a sealed bag for disposal.

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[9]

    • Do not mix with other waste streams, especially incompatible materials.[9]

  • Containerization:

    • Use a robust, sealed container made of a material compatible with the waste.

    • The label should clearly identify the contents as "Hazardous Waste: this compound" and include appropriate hazard pictograms.

  • Disposal Pathway:

    • Dispose of the waste through an approved hazardous waste disposal company.[8]

    • Consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[8]

    • Do not dispose of this chemical down the drain or in regular trash.[8][9]

Visualizations

The following diagrams illustrate the workflows for handling and disposal.

HandlingWorkflow start_end start_end process process decision decision ppe_storage ppe_storage hazard hazard start Start Handling assess_risks Assess Risks & Review SDS start->assess_risks ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risks->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handle Weigh & Transfer Compound fume_hood->handle spill Spill Occurs? handle->spill cleanup Follow Spill Protocol spill->cleanup Yes storage Store Properly (Cool, Dry, Ventilated) spill->storage No cleanup->storage end End Handling storage->end

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow start_end start_end process process container container decision decision disposal disposal start Waste Generated segregate Segregate Waste start->segregate containerize Place in Labeled, Sealed Container segregate->containerize check_regs Consult Local & National Regulations containerize->check_regs is_compliant Is Disposal Plan Compliant? check_regs->is_compliant revise Revise Plan is_compliant->revise No dispose Arrange for Professional Hazardous Waste Disposal is_compliant->dispose Yes revise->check_regs end Disposal Complete dispose->end

References

Application Notes and Protocols: 4-tert-butyl-2-iodo-aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-tert-butyl-2-iodo-aniline as a versatile building block in organic chemistry. Its unique substitution pattern, featuring a sterically demanding tert-butyl group and a reactive iodine atom, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Overview of Applications

This compound is a key intermediate in the synthesis of a variety of important molecular scaffolds. The presence of the amino group, the iodine atom, and the tert-butyl group allows for a wide range of chemical transformations.

  • Medicinal Chemistry : This compound is a crucial precursor for the synthesis of kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors, which are significant in the treatment of B-cell malignancies and autoimmune diseases.[1] The tert-butyl group can enhance the metabolic stability of drug candidates.

  • Palladium-Catalyzed Cross-Coupling Reactions : The carbon-iodine bond is highly reactive towards palladium catalysts, making this compound an excellent substrate for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions. These reactions are fundamental for the construction of complex molecular architectures.

  • Carbazole Synthesis : It serves as a starting material for the synthesis of substituted carbazoles, a class of compounds with important applications in materials science (e.g., for organic light-emitting diodes - OLEDs) and as bioactive molecules.

Key Reactions and Protocols

The following sections provide detailed protocols for key reactions involving this compound. The quantitative data for representative reactions are summarized in the subsequent tables.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the case of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 2-position.

Experimental Protocol: Synthesis of 2-Aryl-4-tert-butylanilines

This protocol is adapted from established procedures for the Suzuki coupling of iodoanilines.[2]

  • Materials :

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 mixture, degassed)

  • Procedure :

    • To a dry Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add palladium(II) acetate and triphenylphosphine to the flask.

    • Add the degassed 1,4-dioxane/water mixture via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-tert-butylaniline.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O901685-95 (estimated)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001280-90 (estimated)
3Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1102475-85 (estimated)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of diarylamines and N-aryl heterocycles.

Experimental Protocol: Synthesis of N-Aryl-4-tert-butyl-2-iodo-anilines

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl iodides.[3][4]

  • Materials :

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene (degassed)

  • Procedure :

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

    • Add a stir bar, this compound, and the amine.

    • Add degassed, anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite®, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1002080-90 (estimated)
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101875-85 (estimated)
3BenzylaminePdCl₂(PCy₃)₂ (3)-K₃PO₄t-BuOH902470-80 (estimated)

Note: Yields are estimated based on typical Buchwald-Hartwig reactions with similar substrates.

Heck Reaction

The Heck reaction facilitates the formation of C-C bonds by coupling the aryl iodide with an alkene. This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.

Experimental Protocol: Synthesis of 2-Alkenyl-4-tert-butylanilines

This protocol is adapted from general procedures for the Heck reaction of aryl iodides.[5][6]

  • Materials :

    • This compound (1.0 equiv)

    • Alkene (e.g., butyl acrylate) (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

    • Tri(o-tolyl)phosphine (2 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure :

    • To a sealed tube, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.

    • Add the alkene and triethylamine.

    • Add anhydrous DMF.

    • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Butyl acrylatePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NDMF1202470-85 (estimated)
2StyrenePd/C (5)-NaOAcDMA1402065-80 (estimated)
3AcrylonitrilePd(OAc)₂ (2)PPh₃ (4)K₂CO₃Acetonitrile1001870-80 (estimated)

Note: Yields are estimated based on typical Heck reactions with similar substrates.

One-Pot Carbazole Synthesis

This one-pot, two-step procedure allows for the efficient synthesis of carbazole derivatives from o-iodoanilines.

Experimental Protocol: Synthesis of Substituted Carbazoles

This protocol is adapted from a general procedure for the synthesis of carbazoles from o-iodoanilines.

  • Materials :

    • This compound (1.0 equiv)

    • Silylaryl triflate (1.1 equiv)

    • Cesium fluoride (CsF) (3.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • Tricyclohexylphosphine (PCy₃) (10 mol%)

    • Acetonitrile

  • Procedure :

    • In a vial, add the silylaryl triflate and CsF to a solution of this compound in acetonitrile.

    • Stir the reaction mixture at room temperature for 10 hours under air.

    • Flush the vial with argon.

    • Add Pd(OAc)₂ and PCy₃ to the reaction mixture.

    • Heat the reaction to 100 °C for 24 hours.

    • After cooling, wash the resulting solution with brine and extract with diethyl ether.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Visualized Workflows and Mechanisms

General Synthetic Workflow

G cluster_start Starting Material cluster_reactions Key Reactions cluster_products Product Scaffolds A This compound B Suzuki-Miyaura Coupling A->B  ArB(OH)₂  Pd catalyst C Buchwald-Hartwig Amination A->C  R₂NH  Pd catalyst D Heck Reaction A->D  Alkene  Pd catalyst E Carbazole Synthesis A->E  Silylaryl triflate  Pd catalyst F 2-Aryl-4-tert-butylanilines B->F G N-Aryl-4-tert-butylanilines C->G H 2-Alkenyl-4-tert-butylanilines D->H I Substituted Carbazoles E->I

Caption: General synthetic pathways using this compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(I)L₂ pd0->pd_complex Oxidative Addition (Ar-I) transmetal Ar-Pd(II)-Ar'L₂ pd_complex->transmetal Transmetalation (Ar'B(OH)₂) transmetal->pd0 Reductive Elimination product Ar-Ar' transmetal->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

BTK Signaling Pathway

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation downstream Downstream Signaling (NF-κB, MAPK) PLCg2->downstream proliferation B-Cell Proliferation & Survival downstream->proliferation inhibitor BTK Inhibitor (Derived from This compound) inhibitor->BTK Inhibition

Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

References

Troubleshooting & Optimization

How to improve yields in reactions with 4-tert-butyl-2-iodo-aniline.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 4-tert-butyl-2-iodoaniline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with 4-tert-butyl-2-iodoaniline often challenging?

A1: The primary challenges arise from steric hindrance. The bulky tert-butyl group and the adjacent iodine atom on the aniline ring can impede the approach of coupling partners and catalysts. This steric congestion can slow down reaction rates and lead to lower yields compared to less hindered substrates. Additionally, the electron-donating nature of the aniline can influence the reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include:

  • Hydrodehalogenation: The iodine atom is replaced by a hydrogen atom, resulting in the formation of 4-tert-butylaniline. This can be caused by β-hydride elimination from certain palladium intermediates.

  • Homocoupling: Dimerization of the alkyne partner (in Sonogashira reactions) or the boronic acid partner (in Suzuki reactions) can occur, especially in the presence of oxygen or high catalyst loadings.

  • Catalyst Decomposition: The formation of palladium black indicates catalyst precipitation and loss of catalytic activity, which can be caused by high temperatures or the presence of impurities.

Q3: How can I purify the crude 4-tert-butyl-2-iodoaniline starting material?

A3: Impurities in the starting material can significantly impact reaction outcomes. Recrystallization is a common and effective purification method. A mixed solvent system, such as benzene and petroleum ether, can be used. Dissolve the crude material in a minimal amount of hot benzene and then slowly add petroleum ether until the solution becomes slightly cloudy. Allow it to cool slowly to promote crystal formation. For enhanced purity, column chromatography on silica gel can also be employed.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Problem: You are experiencing low yields in the Suzuki-Miyaura coupling of 4-tert-butyl-2-iodoaniline with an organoboron reagent.

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate for a sterically hindered substrate? start->check_catalyst check_base Is the base and solvent combination optimal? start->check_base check_temp Is the reaction temperature sufficient? start->check_temp check_reagents Are the reagents pure and degassed? start->check_reagents solution_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, RuPhos, XPhos) with a suitable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). check_catalyst->solution_catalyst No solution_base Use a robust base like K₃PO₄ or Cs₂CO₃. Ensure the solvent (e.g., toluene, dioxane) is anhydrous and properly degassed. check_base->solution_base No solution_temp Increase the reaction temperature, potentially using a higher-boiling solvent like xylene, or consider microwave irradiation. check_temp->solution_temp No solution_reagents Purify the starting materials. Use fresh, high-purity boronic acid. Degas all solvents and the reaction mixture thoroughly. check_reagents->solution_reagents No

Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.

Quantitative Data for Suzuki-Miyaura Coupling

The following data is compiled from reactions with analogous sterically hindered or electron-rich aryl iodides and serves as a starting point for optimization.

Catalyst System (mol%)Boronic AcidBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (2), SPhos (4)Phenylboronic acidK₃PO₄ (2)Dioxane/H₂O10018>95
Pd₂(dba)₃ (1.5), RuPhos (3)4-Tolylboronic acidK₂CO₃ (2)Toluene1101692
XPhos Pd G2 (2)4-Methoxyphenylboronic acidK₃PO₄ (2)2-MeTHF801295
Pd(PPh₃)₄ (5)Phenylboronic acidNa₂CO₃ (2)Toluene/EtOH/H₂O802460-75
Low Yield in Buchwald-Hartwig Amination

Problem: You are observing poor conversion in the Buchwald-Hartwig amination of 4-tert-butyl-2-iodoaniline.

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_ligand Is the ligand suitable for this sterically demanding coupling? start->check_ligand check_base_amine Is the base compatible with the amine and substrate? start->check_base_amine check_side_reactions Is hydrodehalogenation or double arylation occurring? start->check_side_reactions solution_ligand Employ bulky biarylphosphine ligands such as BrettPhos, tBuXPhos, or Josiphos-type ligands. check_ligand->solution_ligand No solution_base_amine For primary amines, a strong, non-nucleophilic base like NaOtBu or LHMDS is often effective. For more sensitive substrates, consider Cs₂CO₃ or K₃PO₄. check_base_amine->solution_base_amine No solution_side_reactions Adjust stoichiometry (slight excess of amine), use a bulkier ligand to disfavor double arylation, and ensure a rigorously inert atmosphere to minimize hydrodehalogenation. check_side_reactions->solution_side_reactions Yes

Troubleshooting workflow for low yields in Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

Data is based on reactions with analogous aryl iodides and various amines.

Pd Source (mol%)Ligand (mol%)AmineBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)XPhos (2)AnilineNaOtBu (1.4)Toluene10018>95
Pd(OAc)₂ (2)SPhos (4)MorpholineK₃PO₄ (2)Dioxane1102492
[Pd(allyl)Cl]₂ (1)tBuXPhos (2)BenzylamineNaOtBu (1.5)Toluene801285-95
Pd₂(dba)₃ (1.5)BrettPhos (3)n-HexylamineLHMDS (1.6)THF701688
Low Yield in Sonogashira Coupling

Problem: The Sonogashira coupling of 4-tert-butyl-2-iodoaniline with a terminal alkyne is giving a low yield of the desired product.

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling check_homocoupling Is alkyne homocoupling (Glaser coupling) a major side product? start->check_homocoupling check_catalyst_activity Is there evidence of catalyst deactivation (e.g., formation of Pd black)? start->check_catalyst_activity check_conditions Are the reaction conditions appropriate for an electron-rich aryl iodide? start->check_conditions solution_homocoupling Ensure rigorous exclusion of oxygen. Consider a copper-free protocol or slow addition of the alkyne. check_homocoupling->solution_homocoupling Yes solution_catalyst_activity Use fresh, high-purity reagents and anhydrous, degassed solvents. A phase-transfer catalyst like TBAF may help. check_catalyst_activity->solution_catalyst_activity Yes solution_conditions Electron-rich aryl iodides may require more forcing conditions. Increase the temperature. Ensure the base (e.g., Et₃N, DIPA) is sufficient to deprotonate the alkyne. check_conditions->solution_conditions No

Troubleshooting workflow for low yields in Sonogashira coupling reactions.

Quantitative Data for Sonogashira Coupling

The following data is based on reactions with analogous electron-rich aryl iodides.

Pd Catalyst (mol%)Cu Cocatalyst (mol%)AlkyneBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (1)PhenylacetyleneEt₃N (2)THF65485-95
Pd(PPh₃)₄ (3)CuI (5)TrimethylsilylacetyleneDIPA (3)Toluene80680-90
PdCl₂(PPh₃)₂ (3)NonePhenylacetyleneTBAF (3)None801~90
Pd(OAc)₂ (2), SPhos (4)None1-OctyneCs₂CO₃ (2)Dioxane1001275-85

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of 4-tert-butyl-2-iodoaniline with an arylboronic acid using a modern catalyst system suitable for sterically hindered substrates.

Suzuki_Protocol step1 Step 1: Reagent Preparation In an oven-dried Schlenk flask under argon, combine: - 4-tert-butyl-2-iodoaniline (1.0 equiv) - Arylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv, finely ground) - XPhos Pd G2 (2 mol%) step2 Step 2: Solvent Addition Add anhydrous, degassed 2-MeTHF via syringe. step1->step2 step3 Step 3: Reaction Heat the mixture to 80-100 °C with vigorous stirring. step2->step3 step4 Step 4: Monitoring Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 12-24 h). step3->step4 step5 Step 5: Work-up Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. step4->step5 step6 Step 6: Purification Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel. step5->step6

Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of 4-tert-butyl-2-iodoaniline with a primary amine.

Buchwald_Protocol step1 Step 1: Reagent Preparation To an oven-dried Schlenk tube under argon, add: - 4-tert-butyl-2-iodoaniline (1.0 equiv) - Pd₂(dba)₃ (1.5 mol%) - BrettPhos (3 mol%) - NaOtBu (1.5 equiv) step2 Step 2: Solvent and Amine Addition Add anhydrous, degassed toluene, followed by the primary amine (1.2 equiv) via syringe. step1->step2 step3 Step 3: Reaction Seal the tube and heat the reaction mixture to 80-110 °C with stirring. step2->step3 step4 Step 4: Monitoring Monitor the reaction by TLC or LC-MS (typically 12-24 h). step3->step4 step5 Step 5: Work-up After cooling, pass the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate. step4->step5 step6 Step 6: Purification Purify the crude product by flash column chromatography on silica gel. step5->step6 Sonogashira_Protocol step1 Step 1: Reagent Preparation In a Schlenk flask under argon, combine: - 4-tert-butyl-2-iodoaniline (1.0 equiv) - PdCl₂(PPh₃)₂ (3 mol%) - Tetrabutylammonium fluoride (TBAF) (3.0 equiv) step2 Step 2: Alkyne Addition Add the terminal alkyne (1.2 equiv) to the mixture. step1->step2 step3 Step 3: Reaction Heat the mixture to 80 °C with stirring (no solvent necessary, but a small amount of anhydrous DMF can be added if solubility is an issue). step2->step3 step4 Step 4: Monitoring Monitor the reaction by TLC (typically 1-4 h). step3->step4 step5 Step 5: Work-up Cool the mixture, dilute with diethyl ether, and wash with water. step4->step5 step6 Step 6: Purification Separate the organic layer, dry over Na₂SO₄, concentrate, and purify by flash column chromatography. step5->step6

Technical Support Center: Purification of Crude 4-tert-butyl-2-iodo-aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 4-tert-butyl-2-iodo-aniline. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions in a question-and-answer format.

Problem 1: The purified this compound appears colored (e.g., yellow, brown, or dark oil).

  • Question: Why is my purified product colored, and how can I obtain a colorless or pale-yellow solid?

  • Answer: Anilines, including this compound, are susceptible to air oxidation, which forms colored impurities. The presence of residual starting materials or byproducts from the synthesis can also contribute to discoloration.

    • Suggested Solutions:

      • Recrystallization: This is often the most effective method for removing colored impurities. Suitable solvent systems include hexane or a mixed solvent system of benzene and petroleum ether. For persistent color, a second recrystallization may be necessary.[1]

      • Activated Charcoal: During recrystallization, you can treat the hot solution with a small amount of activated charcoal to adsorb colored impurities. However, use it sparingly as it can also adsorb your desired product, leading to lower recovery.

      • Column Chromatography: Flash column chromatography is highly effective at separating colored impurities from the target compound.[1]

      • Inert Atmosphere: To minimize oxidation, perform purification steps under an inert atmosphere, such as nitrogen or argon.[1]

Problem 2: Low recovery of this compound after purification.

  • Question: I am losing a significant amount of my product during purification. What are the common causes and how can I improve my yield?

  • Answer: Low recovery can result from several factors, including the choice of purification method and experimental technique.

    • Suggested Solutions for Recrystallization:

      • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

      • Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]

      • Premature Crystallization: If crystals form during hot filtration, pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent the solution from cooling down prematurely.[1]

      • Incomplete Crystallization: To maximize crystal formation, cool the solution slowly to room temperature and then place it in an ice bath. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.[1]

    • Suggested Solutions for Column Chromatography:

      • Incorrect Eluent Polarity: If the eluent is too polar, your compound may elute too quickly with impurities. If it is not polar enough, your compound may not elute at all or elute very slowly, leading to broad peaks and poor recovery. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.

      • Compound Streaking: If the compound streaks on the TLC plate, it may indicate strong adsorption to the silica gel. Adding a small amount of a basic modifier, like triethylamine (typically 0.1-1%), to the eluent can help to improve the peak shape and recovery.[1]

Problem 3: The compound "oils out" during recrystallization instead of forming crystals.

  • Question: My compound is separating as an oil during recrystallization. What causes this and how can I promote crystal formation?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This can be caused by a high concentration of impurities, which lowers the melting point of the mixture, or if the solution is too concentrated.

    • Suggested Solutions:

      • Re-dissolve and Dilute: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution and try to recrystallize again.[1]

      • Slower Cooling: Allow the solution to cool more slowly to encourage the formation of an ordered crystal lattice.

      • Pre-purification: If the crude material is highly impure, consider a preliminary purification by column chromatography before attempting recrystallization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted 4-tert-butylaniline: The starting material for the iodination reaction.

  • Di-iodinated products: Such as 4-tert-butyl-2,6-diiodoaniline, formed if the reaction conditions are too harsh.

  • Oxidation products: Anilines are prone to oxidation, leading to colored polymeric impurities.

Q2: How can I monitor the purity of this compound during purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective method. A suitable eluent for TLC analysis is a mixture of ethyl acetate and hexanes (e.g., 1:5 v/v). The purified product should appear as a single spot. Visualization can be achieved using UV light (254 nm) or by staining with an iodine chamber or a potassium permanganate dip.

Q3: What is the expected Rf value for pure this compound on a silica gel TLC plate?

A3: The Rf value is dependent on the specific eluent system. In a 1:9 ethyl acetate/hexanes system, an Rf of approximately 0.4 can be expected. For column chromatography, an Rf value between 0.2 and 0.4 is generally ideal for good separation.

Experimental Protocols

Recrystallization

This method is suitable for removing small amounts of impurities and colored byproducts.

Materials:

  • Crude this compound

  • Hexane (or a mixture of benzene and petroleum ether)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot hexane while stirring and heating on a hot plate until the solid is completely dissolved.

  • If the solution is colored, add a very small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the purified crystals under vacuum.

Column Chromatography

This technique is ideal for separating the desired product from impurities with different polarities, such as unreacted starting material and di-iodinated byproducts.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with 100% hexanes. A gradient elution can be performed by gradually increasing the polarity with ethyl acetate. A common mobile phase is a mixture of ethyl acetate and hexanes (e.g., starting with 1:20 and gradually increasing to 1:5 v/v).

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

Purification MethodParameterTypical Value/RangeReference
Recrystallization Solvent SystemHexane or Benzene/Petroleum Ether[1]
Typical Yield>85% (depending on crude purity)General laboratory practice
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)General laboratory practice
Mobile PhaseGradient of Ethyl Acetate in HexanesGeneral laboratory practice
Typical Rf (1:9 EtOAc/Hex)~0.4Inferred from similar compounds

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Hexane or Benzene/Petroleum Ether) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica, Hexanes/EtOAc) Crude->ColumnChromatography PureProduct Pure this compound Recrystallization->PureProduct Impurities Impurities in Mother Liquor Recrystallization->Impurities ColumnChromatography->PureProduct SeparatedImpurities Separated Impurities ColumnChromatography->SeparatedImpurities

Caption: General purification workflow for crude this compound.

TroubleshootingLogic Start Crude Product Issue Colored Colored Product? Start->Colored LowYield Low Yield? Start->LowYield OilingOut Oiling Out? Start->OilingOut Recrystallize Recrystallize +/- Charcoal Colored->Recrystallize Yes Column Column Chromatography Colored->Column Persistent CheckSolvent Check Solvent Volume & Type LowYield->CheckSolvent Yes OptimizeCooling Optimize Cooling Rate LowYield->OptimizeCooling If crystallizing OilingOut->Column If impure Dilute Re-heat and Dilute OilingOut->Dilute Yes

Caption: Troubleshooting logic for common purification issues.

References

Identifying and minimizing side products in 4-tert-butyl-2-iodo-aniline reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products in reactions involving 4-tert-butyl-2-iodoaniline.

I. Synthesis of 4-tert-butyl-2-iodoaniline

The primary route to synthesizing 4-tert-butyl-2-iodoaniline involves the direct iodination of 4-tert-butylaniline. Careful control of this step is crucial to minimize the formation of impurities that can complicate subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities formed during the synthesis of 4-tert-butyl-2-iodoaniline from 4-tert-butylaniline?

A1: The most common impurities are the starting material (4-tert-butylaniline), the other regioisomer (3-iodo-4-tert-butylaniline), and di-iodinated products (e.g., 2,6-diiodo-4-tert-butylaniline). The formation of these byproducts is influenced by the iodinating agent, reaction solvent, and temperature.

Q2: How can I minimize the formation of isomeric and di-iodinated impurities?

A2: To enhance regioselectivity for the desired 2-iodo product, it is advisable to use a mild iodinating agent and control the reaction temperature. The use of iodine monochloride (ICl) or iodine in the presence of a silver salt (like silver sulfate) can provide better selectivity. Performing the reaction at low temperatures (e.g., 0-5 °C) can also help to control the reaction rate and reduce the formation of di-iodinated species.

Q3: What is the best way to purify crude 4-tert-butyl-2-iodoaniline?

A3: Purification can typically be achieved through column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, like ethanol/water or hexanes, can also be effective for removing minor impurities.[1][2]

Troubleshooting Guide: Synthesis
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete reaction or formation of multiple side products.Monitor the reaction progress using TLC or GC-MS. Ensure the stoichiometry of the iodinating agent is correct. Optimize the reaction temperature and time.
Presence of Starting Material Insufficient iodinating agent or short reaction time.Increase the equivalents of the iodinating agent slightly (e.g., 1.1 equivalents). Extend the reaction time and monitor for the disappearance of the starting material.
High Levels of Di-iodinated Product Reaction temperature is too high or excess iodinating agent.Perform the reaction at a lower temperature. Use no more than 1.05-1.1 equivalents of the iodinating agent.
Mixture of Regioisomers Lack of regioselectivity in the iodination reaction.Use a more selective iodinating agent. Consider protecting the amine group prior to iodination to direct the substitution, followed by deprotection.

II. Suzuki-Miyaura Coupling Reactions

4-tert-butyl-2-iodoaniline is a common substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The primary challenges in these reactions are the formation of homocoupled and dehalogenated side products.

Frequently Asked Questions (FAQs)

Q1: What are the main side products in the Suzuki-Miyaura coupling of 4-tert-butyl-2-iodoaniline?

A1: The two most common side products are the homocoupled product of the boronic acid (biaryl) and the dehalogenated product, 4-tert-butylaniline.[3]

Q2: How can I prevent the homocoupling of the boronic acid?

A2: Homocoupling is often promoted by the presence of oxygen.[1] Therefore, it is critical to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can also help favor the cross-coupling pathway.

Q3: What causes the formation of the dehalogenated side product, 4-tert-butylaniline, and how can I minimize it?

A3: Dehalogenation (or hydrodehalogenation) can occur through various pathways, often involving a hydride transfer to the palladium intermediate. This can be influenced by the solvent, base, and temperature. To minimize dehalogenation, consider using a less coordinating solvent, a weaker base if possible, and avoiding excessively high temperatures and prolonged reaction times.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Significant Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles. Ensure a positive pressure of inert gas is maintained.
Formation of 4-tert-butylaniline (Dehalogenation) High reaction temperature or prolonged reaction time. Certain bases or solvents promoting hydride transfer.Lower the reaction temperature and monitor the reaction to avoid unnecessary heating after completion. Screen different bases (e.g., K₃PO₄ instead of K₂CO₃).
Low Conversion to Product Inactive catalyst.Use a fresh palladium catalyst or a pre-catalyst. Ensure the ligand is not degraded.
Data on Minimizing Side Products in Suzuki-Miyaura Coupling

The following table provides a summary of how different reaction parameters can influence the formation of side products in Suzuki-Miyaura couplings of sterically hindered aryl iodides.

Parameter Condition Effect on Homocoupling Effect on Dehalogenation Recommendation for 4-tert-butyl-2-iodoaniline
Atmosphere AirIncreasesNo significant effectStrictly inert atmosphere (Argon or Nitrogen)
Inert (Ar/N₂)DecreasesNo significant effectStandard
Base Strong inorganic (e.g., K₂CO₃)ModerateModerateOften a good starting point
Weaker inorganic (e.g., K₃PO₄)ModerateCan be lowerRecommended to minimize dehalogenation
Ligand Bulky phosphine (e.g., SPhos, XPhos)Can decreaseCan decreaseRecommended for sterically hindered substrates
Less bulky (e.g., PPh₃)May be higherMay be higherMay be less effective
Temperature High (>100 °C)Can increaseIncreasesUse the lowest effective temperature (e.g., 80-90 °C)
Moderate (80-90 °C)LowerLowerOptimal

III. Buchwald-Hartwig Amination

Buchwald-Hartwig amination is a key method for forming C-N bonds with 4-tert-butyl-2-iodoaniline. Similar to Suzuki coupling, hydrodehalogenation is a common side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the Buchwald-Hartwig amination of 4-tert-butyl-2-iodoaniline?

A1: The most prevalent side product is typically the hydrodehalogenated arene, 4-tert-butylaniline.[4] This occurs when the aryl-palladium intermediate undergoes reaction with a hydride source instead of the amine.

Q2: How does the choice of ligand and base affect the formation of 4-tert-butylaniline?

A2: The ligand and base are critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., Josiphos, tBuXPhos) can promote the desired reductive elimination to form the C-N bond and suppress hydrodehalogenation. The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The optimal combination of ligand and base often needs to be determined empirically for a specific substrate.[5]

Q3: Can dimerization of the aryl halide be an issue?

A3: While less common than hydrodehalogenation, dimerization to form a biaryl species can occur, particularly at high temperatures or with certain catalyst systems. Using an appropriate ligand and maintaining a controlled temperature can minimize this side reaction.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
High Levels of 4-tert-butylaniline (Hydrodehalogenation) Suboptimal ligand or base. High reaction temperature.Screen different bulky phosphine ligands. Use a strong, non-nucleophilic base. Lower the reaction temperature.
Low Product Yield Catalyst deactivation. Steric hindrance.Use a pre-catalyst for more reliable activation. Employ a more active ligand designed for hindered substrates. Increase reaction time or temperature moderately.
Formation of Dimer High temperature.Reduce the reaction temperature. Ensure the correct stoichiometry of reactants.
Data on Minimizing Side Products in Buchwald-Hartwig Amination

This table summarizes the influence of different parameters on side product formation in the Buchwald-Hartwig amination of sterically hindered 2-iodoanilines.

Parameter Condition Effect on Hydrodehalogenation Recommendation for 4-tert-butyl-2-iodoaniline
Ligand Bulky biarylphosphine (e.g., tBuXPhos)LowRecommended
Ferrocenylphosphine (e.g., Josiphos)LowRecommended
Less bulky (e.g., BINAP)Can be higherLess ideal for this substrate
Base Strong alkoxide (e.g., NaOtBu)Generally lowGood starting point
Strong amide (e.g., LHMDS)Generally lowGood alternative, especially at lower temperatures
Carbonate (e.g., Cs₂CO₃)Can be higherMay require higher temperatures and more active catalyst
Solvent Aprotic polar (e.g., Dioxane, Toluene)ModerateCommonly used
Protic (e.g., t-BuOH)Can be higherUse with caution

IV. Experimental Protocols

Protocol 1: Synthesis of 4-tert-butyl-2-iodoaniline

This protocol describes a general procedure for the iodination of 4-tert-butylaniline.

Materials:

  • 4-tert-butylaniline

  • Iodine

  • Silver sulfate (Ag₂SO₄)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylaniline (1.0 eq.) in ethanol.

  • Add silver sulfate (0.5 eq.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve iodine (1.05 eq.) in ethanol.

  • Add the iodine solution dropwise to the aniline solution over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove silver salts, and wash the pad with DCM.

  • Combine the filtrates and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., 0-10% ethyl acetate in hexanes).

Protocol 2: Suzuki-Miyaura Coupling of 4-tert-butyl-2-iodoaniline

This protocol provides a general method for the Suzuki-Miyaura coupling.

Materials:

  • 4-tert-butyl-2-iodoaniline

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium carbonate (K₂CO₃)

  • Dioxane/Water (4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add 4-tert-butyl-2-iodoaniline (1.0 eq.), arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 4-tert-butyl-2-iodoaniline

This protocol outlines a general procedure for the Buchwald-Hartwig amination.

Materials:

  • 4-tert-butyl-2-iodoaniline

  • Amine (e.g., morpholine)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq.) and XPhos (0.08 eq.).

  • Add 4-tert-butyl-2-iodoaniline (1.0 eq.) and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add dry, degassed toluene, followed by the amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis of 4-tert-butyl-2-iodoaniline cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s1 Dissolve 4-tert-butylaniline in Ethanol s2 Add Ag₂SO₄ and cool to 0°C s1->s2 s3 Add Iodine solution dropwise s2->s3 s4 Stir and monitor reaction s3->s4 s5 Workup and Purification s4->s5 su1 Combine Aryl Iodide, Boronic Acid, Base, and Catalyst su2 Degas and add Solvent su1->su2 su3 Heat and Stir under Inert Atmosphere su2->su3 su4 Monitor Reaction su3->su4 su5 Workup and Purification su4->su5 b1 Combine Catalyst, Ligand, Aryl Iodide, and Base b2 Degas and add Solvent and Amine b1->b2 b3 Heat and Stir under Inert Atmosphere b2->b3 b4 Monitor Reaction b3->b4 b5 Workup and Purification b4->b5

Caption: General experimental workflows for synthesis and key reactions.

troubleshooting_suzuki cluster_check Initial Checks cluster_homocoupling Homocoupling Observed cluster_dehalogenation Dehalogenation Observed start Low Yield or Side Products in Suzuki Coupling check_purity Check Starting Material Purity start->check_purity check_reagents Verify Reagent Quality (Catalyst, Base) start->check_reagents hc_issue Significant Homocoupling Product start->hc_issue dh_issue 4-tert-butylaniline Detected start->dh_issue hc_solution Improve Degassing (Sparging, Freeze-Pump-Thaw) hc_issue->hc_solution dh_solution1 Lower Reaction Temperature dh_issue->dh_solution1 dh_solution2 Screen Weaker Bases (e.g., K₃PO₄) dh_issue->dh_solution2

Caption: Troubleshooting logic for Suzuki-Miyaura coupling side products.

troubleshooting_buchwald cluster_hydrodehalogenation Hydrodehalogenation cluster_low_conversion Low Conversion start Issues in Buchwald-Hartwig Amination hd_issue High Levels of 4-tert-butylaniline start->hd_issue lc_issue Low Product Yield start->lc_issue hd_solution1 Screen Bulky Ligands (e.g., XPhos, Josiphos) hd_issue->hd_solution1 hd_solution2 Optimize Base (e.g., NaOtBu, LHMDS) hd_issue->hd_solution2 hd_solution3 Lower Reaction Temperature hd_issue->hd_solution3 lc_solution1 Use a Pre-catalyst lc_issue->lc_solution1 lc_solution2 Ensure Anhydrous/Inert Conditions lc_issue->lc_solution2

Caption: Troubleshooting logic for Buchwald-Hartwig amination side products.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-tert-butyl-2-iodo-aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing palladium-catalyzed cross-coupling reactions involving 4-tert-butyl-2-iodo-aniline. This sterically hindered substrate presents unique challenges, and this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enable successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in performing cross-coupling reactions with this compound?

A1: The primary challenges arise from the steric hindrance imposed by the bulky tert-butyl group and the electronic nature of the aniline moiety. The ortho-iodo position is sterically encumbered, which can impede the oxidative addition step in the catalytic cycle. Additionally, the aniline's amino group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Careful selection of a bulky, electron-rich ligand is often necessary to overcome these hurdles.

Q2: Which types of cross-coupling reactions are most suitable for functionalizing this compound?

A2: Palladium-catalyzed reactions such as Suzuki-Miyaura (for C-C bond formation with boronic acids), Buchwald-Hartwig amination (for C-N bond formation with amines), Sonogashira coupling (for C-C bond formation with terminal alkynes), and Heck coupling (for C-C bond formation with alkenes) are all viable methods for functionalizing this substrate.[1] The choice of reaction will depend on the desired final product.

Q3: How do I choose the optimal catalyst and ligand for my reaction?

A3: The selection of the catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred.[2] Ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos) have shown great success in coupling challenging substrates.[3] It is highly recommended to perform a screen of different palladium precatalysts and ligands to identify the most effective combination for your specific transformation.

Q4: What is the role of the base in these reactions, and how do I select the right one?

A4: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki-Miyaura) or deprotonating the coupling partner (in Buchwald-Hartwig and Sonogashira).[4] The choice of base is substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common in Buchwald-Hartwig aminations.[4] For Suzuki-Miyaura couplings, weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed to avoid decomposition of sensitive functional groups.[4]

Q5: Can I run these reactions open to the air?

A5: Generally, palladium-catalyzed cross-coupling reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions. Therefore, it is standard practice to perform these reactions under an inert atmosphere, such as nitrogen or argon.[5] Solvents should be degassed prior to use.

Troubleshooting Guides

This section provides solutions to common problems encountered during the cross-coupling of this compound.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is of high quality. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure proper in situ reduction to the active Pd(0) species.[6] Consider using a pre-formed Pd(0) catalyst or a more advanced precatalyst (e.g., a G3 or G4 precatalyst).
Suboptimal Ligand The chosen ligand may not be suitable for the sterically hindered substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3]
Incorrect Base The base may be too weak or too strong for the specific reaction. For Buchwald-Hartwig aminations, consider stronger bases like NaOtBu or LHMDS. For Suzuki-Miyaura couplings with sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be more appropriate.[4]
Poor Solvent Choice The solvent can affect catalyst solubility and stability. Toluene, dioxane, and THF are commonly used. Ensure the solvent is anhydrous and degassed.[7]
Low Reaction Temperature Sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Catalyst Poisoning Impurities in the starting materials, reagents, or solvents can poison the palladium catalyst. Ensure all components are of high purity. Functional groups on the substrates themselves can sometimes inhibit the catalyst.[8]
Issue 2: Significant Side Product Formation (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Steps
Catalyst System Too Reactive Decrease the catalyst loading. A lower concentration of the active catalyst can sometimes suppress side reactions.
Incorrect Ligand-to-Metal Ratio The ratio of ligand to palladium can influence the catalytic activity and selectivity. A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point for monodentate phosphine ligands.
Presence of Oxygen Ensure the reaction is rigorously performed under an inert atmosphere to minimize oxidative side reactions that can lead to homocoupling.[5]
High Reaction Temperature Excessive heat can lead to catalyst decomposition and an increase in side reactions. Reduce the reaction temperature and monitor the reaction over a longer period.
Protodeboronation (Suzuki-Miyaura) The boronic acid may be decomposing before it can couple. Using a weaker base or a less protic solvent can sometimes mitigate this issue.
β-Hydride Elimination (Heck) This can be a competing pathway, especially with certain alkene substrates. The choice of ligand and reaction conditions can influence the selectivity.

Data Presentation: Catalyst and Ligand Screening

The following tables summarize typical starting conditions for catalyst and ligand screening for various cross-coupling reactions of this compound. Yields are illustrative and will vary depending on the specific coupling partners and reaction conditions.

Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Illustrative Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (10:1)1001275-90
Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2)Dioxane1101880-95
Pd(PPh₃)₄ (5)-K₃PO₄ (3)DMF1202460-80

Table 2: Buchwald-Hartwig Amination with Primary and Secondary Amines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Illustrative Yield (%)
Pd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (1.5)Toluene1001685-98
Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.8)Dioxane1102070-90
Pd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2)Toluene1102465-85

Table 3: Sonogashira Coupling with Terminal Alkynes

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Illustrative Yield (%)
PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (3)THF60680-95
Pd(PPh₃)₄ (5)CuI (10)DIPA (4)Toluene801275-90
Pd(OAc)₂ (2)-DBU (2)DMSO100870-85

Table 4: Heck Coupling with Alkenes

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Illustrative Yield (%)
Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)DMF1202460-75
Pd(OAc)₂ (2)PPh₃ (4)NaOAc (2)NMP1401855-70
Herrmann's Cat. (1)-K₂CO₃ (2)Dioxane1101265-80

Experimental Protocols

The following are general, starting-point protocols for the cross-coupling of this compound. Note: These protocols are for analogous systems and will likely require optimization for your specific substrates and desired outcomes.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the ligand (e.g., RuPhos, 0.03 mmol, 3 mol%).

  • Add the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas.

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in the degassed solvent (e.g., 10 mL of toluene).

  • Add the solution of the aniline and amine to the reaction vessel containing the catalyst and base.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., 5 mL of THF) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) followed by the dropwise addition of the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., diethyl ether), and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: General Procedure for Heck Coupling
  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the base (e.g., Et₃N, 1.2 equiv.).

  • If required, add a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%).

  • Evacuate the vessel and backfill with an inert gas.

  • Add the degassed solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows for optimizing the cross-coupling of this compound.

Catalytic_Cycle pd0 Pd(0)L_n pd2_oxidative Ar-Pd(II)L_n(I) (Ar = 4-tBu-2-NH2-Ph) pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar-Pd(II)L_n(R) pd2_oxidative->pd2_transmetalation Transmetalation (e.g., with R-B(OH)2/base) pd2_transmetalation->pd0 Regenerates Catalyst product Ar-R pd2_transmetalation->product Reductive Elimination reagents Ar-I + R-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst Activity and Precatalyst start->check_catalyst screen_ligands Screen Bulky, Electron-Rich Phosphine Ligands check_catalyst->screen_ligands If catalyst is active success Improved Yield check_catalyst->success If new catalyst works optimize_base Optimize Base (Strength and Type) screen_ligands->optimize_base If still low yield screen_ligands->success If new ligand works optimize_temp Increase Reaction Temperature optimize_base->optimize_temp If still low yield optimize_base->success If new base works check_purity Check Reagent and Solvent Purity optimize_temp->check_purity If still low yield optimize_temp->success If higher temp works check_purity->success After purification/ re-synthesis

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Ligand_Selection substrate This compound (Sterically Hindered) challenge Challenges: - Slow Oxidative Addition - Catalyst Deactivation substrate->challenge solution Solution: Use Bulky, Electron-Rich Ligands challenge->solution ligand_examples Examples: - Buchwald Ligands (XPhos, SPhos) - Hartwig Ligands (Josiphos) - NHC Ligands solution->ligand_examples

Caption: Rationale for ligand selection for sterically hindered substrates.

References

Overcoming challenges in the synthesis of 4-tert-butyl-2-iodo-aniline.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 4-tert-butyl-2-iodo-aniline. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Q1: My direct iodination of 4-tert-butylaniline results in a low yield of the desired 2-iodo isomer and a significant amount of the 2,6-diiodo byproduct. How can I improve the selectivity for mono-iodination?

A1: The high reactivity of the aniline ring, activated by the amino group, often leads to over-iodination. The bulky tert-butyl group at the para position does offer some steric hindrance, but di-iodination at the ortho positions can still occur.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to 4-tert-butylaniline. Use of a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-iodination.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can decrease the overall reaction rate and improve selectivity for the mono-iodinated product.

  • Slow Addition of Reagents: Add the iodinating agent dropwise or in small portions to the solution of 4-tert-butylaniline to maintain a low concentration of the electrophile and minimize over-reaction.

  • Choice of Iodinating Agent: Milder iodinating agents, such as N-iodosuccinimide (NIS), may offer better control compared to more reactive agents like iodine monochloride (ICl).

Q2: The iodination of 4-tert-butylaniline is not proceeding to completion, and I am recovering a significant amount of starting material. What can I do to improve the conversion?

A2: Incomplete conversion can be due to insufficient reactivity of the iodinating species or deactivation of the starting material.

Troubleshooting Steps:

  • Acid Catalysis: For less reactive systems, particularly when using NIS, the addition of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) can activate the iodinating agent, increasing the rate of reaction.[1]

  • Choice of Solvent: The solvent can influence the reactivity. Aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used. For certain reagents, like iodine-silver sulfate, dichloromethane is a suitable choice.[2]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q3: I am observing the formation of dark, tar-like materials in my reaction mixture, making purification difficult. What is the cause and how can I prevent this?

A3: The formation of dark-colored byproducts is often due to the oxidation of the electron-rich aniline derivative.

Troubleshooting Steps:

  • Use Milder Reagents: Employing milder iodinating agents such as N-Iodosuccinimide (NIS) can reduce oxidation compared to harsher reagents.

  • Protect the Amino Group: While adding extra steps, protection of the amine (e.g., as an acetamide) can prevent oxidation and also influence the regioselectivity of the iodination. The protecting group can be removed in a subsequent step.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.

  • Control Temperature: Avoid excessive heating, as higher temperatures can promote decomposition and polymerization of the aniline.

Q4: How can I effectively separate the desired this compound from the unreacted starting material and the para-isomer (if formed)?

A4: Separation of isomers and starting material can be challenging due to their similar polarities.

Troubleshooting Steps:

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from isomers and byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Recrystallization: If the crude product is a solid and the impurities are present in small amounts, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective purification method.

Data Presentation

The following tables summarize quantitative data for different methods of synthesizing substituted anilines to facilitate comparison. Data for the specific synthesis of this compound is limited in the literature, so data for analogous reactions are presented to provide general guidance.

Table 1: Comparison of Iodination Methods for Activated Aromatic Compounds

Iodinating AgentCatalyst/Co-reagentSubstrateProductYield (%)Reference
N-Iodosuccinimide (NIS)Trifluoroacetic acid (catalytic)Methoxy/methyl-substituted aromaticsRegioselective iodo-aromaticsExcellent[1]
Iodine (I₂)Silver Sulfate (Ag₂SO₄)AlkylbenzenesIodo-alkylbenzenes71-98%[2]
Iodine (I₂)Silver Salt (AgNO₃, Ag₂CO₃, Ag₂SO₄)Electron-rich aromaticsIodo-aromaticsGood[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be adapted based on specific laboratory conditions and safety procedures.

Protocol 1: Ortho-Iodination of 4-tert-butylaniline using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

This protocol is based on a general method for the iodination of electron-rich aromatic compounds.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline (1.0 eq) in anhydrous acetonitrile or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the cooled solution, add N-Iodosuccinimide (1.05 eq) in one portion. Then, add a catalytic amount of trifluoroacetic acid (0.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC. Let the reaction warm to room temperature if the reaction is sluggish.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain this compound.

Protocol 2: Iodination of 4-tert-butylaniline using Iodine and Silver Sulfate

This protocol is adapted from a general procedure for the iodination of activated aromatic compounds.[2]

  • Reaction Setup: To a solution of 4-tert-butylaniline (1.0 eq) in dichloromethane, add iodine (1.0 eq) and silver sulfate (1.0 eq).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the iodine color and by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the silver iodide precipitate.

  • Washing: Wash the filtrate with a 10% aqueous sodium thiosulfate solution to remove any remaining iodine, followed by washing with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 4-tert-butylaniline reagents Iodinating Agent (e.g., NIS/TFA or I2/Ag2SO4) reaction Stirring at controlled temperature reagents->reaction quench Quench Reaction reaction->quench extraction Solvent Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography product This compound chromatography->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Iodination

troubleshooting_low_yield start Low Yield of This compound check_sm Check for unreacted starting material (TLC/GC) start->check_sm sm_present Significant Starting Material Present check_sm->sm_present Yes sm_absent Starting Material Consumed (Byproduct Formation) check_sm->sm_absent No increase_reactivity Increase Reactivity: - Add acid catalyst (e.g., TFA) - Increase reaction time/temp. sm_present->increase_reactivity check_byproducts Analyze Byproducts: - Di-iodinated? - Oxidation products? sm_absent->check_byproducts control_selectivity Improve Selectivity: - Lower temperature - Slow reagent addition - 1:1 Stoichiometry check_byproducts->control_selectivity Di-iodination minimize_oxidation Minimize Oxidation: - Use milder reagent (NIS) - Inert atmosphere check_byproducts->minimize_oxidation Dark tars

Caption: Troubleshooting decision tree for low yield in the iodination of 4-tert-butylaniline.

References

How to prevent deiodination of 4-tert-butyl-2-iodo-aniline during reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-tert-butyl-2-iodo-aniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination during chemical syntheses, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem?

A1: Deiodination is an undesired side reaction where the iodine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-tert-butyl-aniline as a byproduct. This reduces the yield of your desired product and complicates the purification process, consuming valuable starting material.[1][2]

Q2: What are the primary causes of deiodination in my palladium-catalyzed reaction?

A2: The principal cause of deiodination, also known as hydrodehalogenation, is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3][4] This Pd-H intermediate can reductively eliminate with the aryl group to produce the deiodinated byproduct. Sources of the hydride can include the solvent (e.g., alcohols), the base (especially alkoxides or amines), or even trace amounts of water.[2][3]

Q3: Why is this compound particularly susceptible to deiodination?

A3: The susceptibility of this substrate is due to a combination of factors. Aryl iodides are inherently more reactive and thus more prone to side reactions like deiodination compared to aryl bromides or chlorides.[2][5] Additionally, the presence of the ortho-amino group makes the arene electron-rich, and the bulky tert-butyl group introduces steric hindrance, which can slow down the desired cross-coupling pathway and give the competing deiodination pathway more time to occur.

Q4: How can I detect if deiodination is occurring in my reaction?

A4: You can identify the deiodinated byproduct, 4-tert-butyl-aniline, using standard analytical techniques:

  • GC-MS: Look for a peak with a molecular weight corresponding to 4-tert-butyl-aniline (149.23 g/mol ).[5]

  • ¹H NMR: In the crude NMR spectrum, new aromatic signals corresponding to 4-tert-butyl-aniline will appear, notably a new proton signal in the position where the iodine was located.[5]

  • TLC: The byproduct will typically appear as a new, less polar spot compared to the starting iodo-aniline.[5]

Troubleshooting Guide: Minimizing Deiodination

If you are observing significant formation of 4-tert-butyl-aniline, consult the following guide. The key is to select conditions that favor the desired reductive elimination of the product over the reductive elimination of the deiodinated arene.

Logical Flowchart for Troubleshooting Deiodination

G start Deiodination Observed ligand 1. Optimize Ligand start->ligand Start Here base 2. Change Base ligand->base Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) solvent 3. Switch Solvent base->solvent Switch to weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) temp 4. Lower Temperature solvent->temp Use aprotic, non-polar solvents (e.g., Toluene, Dioxane, THF) end Deiodination Minimized temp->end Run at lowest effective temperature (e.g., RT to 80°C) G cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-I ar_pd_i Ar-Pd(II)-I(Lₙ) oxidative_addition->ar_pd_i transmetalation Transmetalation ar_pd_i->transmetalation + R-M hydride_formation Hydride Formation ar_pd_i->hydride_formation + [H⁻] source (Base, Solvent, H₂O) ar_pd_r Ar-Pd(II)-R(Lₙ) transmetalation->ar_pd_r reductive_elimination Reductive Elimination (Desired Pathway) ar_pd_r->reductive_elimination reductive_elimination->pd0 + Ar-R (Product) ar_pd_h Ar-Pd(II)-H(Lₙ) hydride_formation->ar_pd_h reductive_elimination_h Reductive Elimination (Deiodination) ar_pd_h->reductive_elimination_h reductive_elimination_h->pd0 + Ar-H (Byproduct)

References

Troubleshooting difficult Buchwald-Hartwig aminations with sterically hindered anilines.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenging C-N cross-coupling reactions, with a particular focus on sterically hindered anilines.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination failing or giving low yields with a sterically hindered aniline?

Several factors can contribute to low yields or reaction failure when using sterically hindered anilines. The increased steric bulk around the nitrogen atom can significantly slow down key steps in the catalytic cycle, namely the transmetalation and reductive elimination steps. Furthermore, side reactions such as hydrodehalogenation (reduction of the aryl halide) or diarylation of the aniline can become more competitive. Careful optimization of the catalyst system (ligand and palladium precursor), base, solvent, and temperature is crucial for success with these challenging substrates.

Q2: Which type of ligand is best suited for coupling with sterically hindered anilines?

Bulky, electron-rich phosphine ligands are generally the most effective for promoting the amination of sterically hindered anilines.[1][2][3] These ligands facilitate the formation of the active monoligated palladium species, which is crucial for accommodating the bulky substrates.[2] Ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos, BrettPhos) and Hartwig (e.g., ferrocene-based and trialkyl phosphine ligands) groups have shown remarkable activity.[1][2][4] For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be highly effective.[5]

Q3: What is the role of the base and which one should I choose?

The base plays a critical role in the Buchwald-Hartwig amination by facilitating the deprotonation of the amine to form the palladium-amido complex.[6][7][8] For sterically hindered anilines, strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[3] However, if your substrate is base-sensitive, other options like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be employed, often in combination with specific ligands.[9] The choice of base can also be influenced by the solvent; for instance, in nonpolar solvents, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[6][7][8]

Q4: How do I select the appropriate solvent for my reaction?

The solvent's primary role is to dissolve the reactants and the inorganic base.[10] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and tetrahydrofuran (THF).[10][11] The choice of solvent can influence the reaction outcome. For instance, using toluene can be advantageous when coupling aryl iodides, as the resulting iodide salts are poorly soluble and can inhibit the catalyst.[9][11] It is crucial to use anhydrous and deoxygenated solvents to prevent catalyst deactivation and side reactions.[3]

Q5: What are palladium precatalysts and should I be using them?

Palladium precatalysts are stable, well-defined Pd(II) complexes that are readily activated in situ to the active Pd(0) species under the reaction conditions.[12][13] They offer several advantages over traditional Pd(0) or Pd(II) sources, such as being air- and moisture-stable, which simplifies reaction setup and improves reproducibility.[3][12] The Buchwald G2, G3, and G4 precatalysts are widely used and have demonstrated high activity for challenging substrates.[3][13] Using a precatalyst is highly recommended, especially for difficult couplings, as they provide a more reliable formation of the active catalytic species.[14]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions

CauseRecommended Action
Inactive Catalyst Ensure the use of high-purity, anhydrous, and deoxygenated solvents and reagents.[3] Consider using a palladium precatalyst for more reliable generation of the active Pd(0) species.[12][14] If using a Pd(II) source like Pd(OAc)₂, ensure complete reduction to Pd(0).
Inappropriate Ligand For sterically hindered anilines, screen a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos.[4][9][15] The optimal ligand is highly substrate-dependent.
Insufficiently Strong Base Switch to a stronger base like NaOtBu or LiHMDS. The pKa of the base is critical for efficient deprotonation of the hindered aniline.
Low Reaction Temperature Gradually increase the reaction temperature. Challenging couplings often require temperatures between 80-110 °C.[3][10]
Poor Solubility Ensure all components, especially the base, are adequately soluble in the chosen solvent. Consider switching to a different solvent system if solubility is an issue.[11]
Problem 2: Formation of Side Products

Common Side Products & Mitigation Strategies

Side ProductFormation PathwayMitigation Strategy
Hydrodehalogenation β-hydride elimination from the Pd(II)-amido intermediate.[16]Use ligands that promote reductive elimination over β-hydride elimination. Bulky ligands can sterically disfavor the conformation required for β-hydride elimination.[2]
Diarylation of Aniline The product arylamine competes with the starting aniline as a nucleophile.Use a slight excess of the aniline (1.1-1.2 equivalents) to favor the desired reaction. Lowering the reaction temperature may also reduce the rate of the second amination.
Formation of Aryl Ether The alkoxide base acts as a nucleophile.[16]This is more common with sterically hindered and less nucleophilic amines. Use a non-nucleophilic base like K₃PO₄ or LiHMDS. Ensure the reaction temperature is not excessively high.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination with a Sterically Hindered Aniline

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst, 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equivalents).[3]

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the sterically hindered aniline (1.2 equivalents).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M).[3]

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[3]

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Ligand and Base Screening for a Challenging Amination
EntryLigand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1XPhos (2)NaOtBu (1.4)Toluene10085
2RuPhos (2)NaOtBu (1.4)Toluene10078
3BrettPhos (2)NaOtBu (1.4)Toluene10092
4BrettPhos (2)K₃PO₄ (2.0)Dioxane11065
5BrettPhos (2)LiHMDS (1.5)THF8088

Note: This table is a representative example. Actual yields will vary depending on the specific substrates used.

Visual Guides

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amido_Formation Amido Complex Formation Ar-Pd(II)(X)L->Amido_Formation Amine R₂NH Amine->Amido_Formation Base Base Base->Amido_Formation Ar-Pd(II)(NR₂)L Ar-Pd(II)(NR₂)L Amido_Formation->Ar-Pd(II)(NR₂)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR₂)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Verify Catalyst Activity (Use Precatalyst) Start->Check_Catalyst Screen_Ligands Screen Bulky, Electron-Rich Phosphine Ligands Check_Catalyst->Screen_Ligands No Improvement Success Improved Yield Check_Catalyst->Success Improvement Optimize_Base Optimize Base (e.g., NaOtBu, LiHMDS) Screen_Ligands->Optimize_Base No Improvement Screen_Ligands->Success Improvement Increase_Temp Increase Reaction Temperature Optimize_Base->Increase_Temp No Improvement Optimize_Base->Success Improvement Check_Solubility Ensure Reagent Solubility Increase_Temp->Check_Solubility No Improvement Increase_Temp->Success Improvement Check_Solubility->Success Improvement

Caption: A troubleshooting workflow for low-yield Buchwald-Hartwig aminations.

Component_Relationships Reaction Buchwald-Hartwig Amination Aniline Sterically Hindered Aniline Reaction->Aniline Substrate Aryl_Halide Aryl Halide Reaction->Aryl_Halide Substrate Catalyst Pd Precatalyst Reaction->Catalyst Catalyst Base Strong Base Reaction->Base Reagent Solvent Anhydrous Solvent Reaction->Solvent Medium Ligand Bulky Ligand Catalyst->Ligand Component

Caption: Key components and their relationships in a Buchwald-Hartwig amination.

References

Technical Support Center: Optimal Solvent Systems for 4-tert-butyl-2-iodo-aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal solvent system for reactions involving 4-tert-butyl-2-iodo-aniline. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My this compound has poor solubility in the reaction solvent. What should I do?

A1: Poor solubility can lead to slow or incomplete reactions. This compound, with its bulky tert-butyl and iodo groups, is largely non-polar.

Potential Causes & Solutions:

  • Inappropriate Solvent Choice: The polarity of your solvent may not be suitable.

    • Solution: Based on the principle of "like dissolves like," consider switching to a more non-polar solvent. Toluene, dioxane, and THF are common choices for reactions involving similar anilines. For cross-coupling reactions, a mixture of solvents can be beneficial. For instance, in Suzuki couplings, a combination of an organic solvent with water can aid in dissolving the inorganic base.[1][2]

  • Low Temperature: Solubility generally increases with temperature.

    • Solution: If the reaction conditions permit, gently heating the mixture can improve solubility. However, be mindful of potential side reactions at elevated temperatures.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings are a common issue. The choice of solvent plays a critical role in the reaction's success.

Potential Causes & Solutions:

  • Inefficient Base Activity: The base may not be sufficiently dissolved or active in the chosen solvent.

    • Solution: A mixture of an organic solvent and water is often effective.[1][2] Water can enhance the solubility of inorganic bases like potassium carbonate or sodium hydroxide, making them more available for the reaction.[1] Mixtures of methanol and water have been shown to be particularly effective, with a 3:2 ratio of MeOH:H₂O giving high yields in some cases.[1]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to the reaction environment.

    • Solution: Ensure your solvent is properly degassed to remove oxygen, which can deactivate the catalyst. Some solvent systems, like alcohol-water mixtures, can also help stabilize the catalyst.[2]

  • Suboptimal Solvent System: The solvent may not be ideal for the specific substrates and catalyst system.

    • Solution: While toluene and dioxane are common, alcoholic solvents like methanol or ethanol, especially in combination with water, have been shown to significantly improve yields in Suzuki reactions.[1]

Q3: My Buchwald-Hartwig amination reaction is sluggish or failing. How can I troubleshoot the solvent system?

A3: The Buchwald-Hartwig amination is sensitive to the choice of solvent, which can influence the stability and activity of the catalytic species.

Potential Causes & Solutions:

  • Solvent Interference: Some solvents can coordinate with the palladium catalyst and inhibit its activity.

    • Solution: Toluene, dioxane, and xylene are commonly used and generally effective solvents for Buchwald-Hartwig reactions.[3] It's important to use anhydrous solvents, as water can interfere with the reaction.

  • Poor Solubility of Reactants: The amine or the aryl halide may not be fully dissolved.

    • Solution: If solubility is an issue, a more polar aprotic solvent like DMF could be considered, but be aware that it can sometimes participate in side reactions.[4] Alternatively, heating the reaction mixture in a sealed tube can improve solubility and reaction rates.

  • Greener Alternatives: For more environmentally friendly options, consider aqueous systems or even solvent-free conditions, which have been successfully reported for Buchwald-Hartwig reactions.[3]

Data Presentation: Solvent Effects on Common Reactions

The following tables summarize the effects of different solvent systems on common cross-coupling reactions. While specific data for this compound is limited, the following is based on trends observed for similar aryl iodides and bromides.

Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yields

Solvent SystemTypical Yield (%)NotesReference
TolueneModerate to GoodCommon aprotic solvent.[5]
1,4-DioxaneModerate to GoodOften used in combination with water.[1]
Tetrahydrofuran (THF)Low to ModerateCan sometimes lead to lower yields.[1]
Dimethylformamide (DMF)ModerateA more polar option, but can be problematic.[1]
Methanol (MeOH)GoodCan lead to high yields.[1]
Ethanol (EtOH)GoodSimilar to methanol in effectiveness.[2]
MeOH / H₂O (e.g., 3:2)ExcellentWater improves base solubility and can enhance reaction rates.[1]
EtOH / H₂O (e.g., 5:1)ExcellentA greener alternative with high efficiency.[2]

Table 2: Common Solvents for Buchwald-Hartwig Amination

SolventTypical ConditionsNotesReference
TolueneAnhydrous, heatedA standard and widely used solvent.[3][6]
1,4-DioxaneAnhydrous, heatedAnother common choice, but should be used with caution due to peroxide formation.[3]
XyleneAnhydrous, higher temperaturesUseful for less reactive substrates.[3]
Tetrahydrofuran (THF)Anhydrous, heatedCan be effective, but may not be as general as toluene.[6]
WaterWith appropriate ligands/surfactantsA green alternative, requires specialized conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the degassed solvent system (e.g., MeOH/H₂O 3:2 v/v) via syringe, followed by the addition of the base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Reactant and Solvent Addition: Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants & Catalyst inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent & Base inert->solvent react Heat & Stir solvent->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Quench & Extract monitor->workup purify Column Chromatography workup->purify

Caption: A generalized experimental workflow for cross-coupling reactions.

troubleshooting_logic cluster_investigation Potential Issues cluster_solutions Corrective Actions start Low Reaction Yield solubility Poor Solubility? start->solubility catalyst Catalyst Inactive? start->catalyst base Base Ineffective? start->base change_solvent Change Solvent or Add Co-solvent solubility->change_solvent Yes increase_temp Increase Temperature solubility->increase_temp Yes degas_solvent Degas Solvent Thoroughly catalyst->degas_solvent Yes use_h2o Use Aqueous Co-solvent base->use_h2o Yes

Caption: A troubleshooting flowchart for low reaction yields.

References

Effective work-up procedures for isolating products from 4-tert-butyl-2-iodo-aniline reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effective work-up and isolation of products from reactions involving 4-tert-butyl-2-iodo-aniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the work-up and purification of reaction products derived from this compound.

Issue 1: Low or No Product Yield After Work-up

  • Question: I've completed my cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) reaction with this compound, but after extraction and solvent removal, I have very little or no desired product. What could have gone wrong?

  • Answer: Low or no yield can stem from several factors throughout the reaction and work-up process. Here are some common causes and troubleshooting steps:

    • Incomplete Reaction: Before initiating the work-up, it is crucial to confirm the reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding more catalyst.

    • Catalyst Deactivation: The aniline group, especially if unprotected, can sometimes coordinate to the palladium catalyst, leading to deactivation.[1] Ensure your reaction was performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can degrade the catalyst.

    • Issues with Base: In cross-coupling reactions, the choice and quality of the base are critical. For instance, in Suzuki couplings, anhydrous conditions with potassium phosphate (K₃PO₄) may require a small amount of water to be effective. Ensure your base is finely powdered and appropriately handled.

    • Product Loss During Extraction: Your product might have poor solubility in the chosen extraction solvent or may have formed a salt that is soluble in the aqueous layer.

      • Solvent Choice: Ensure you are using an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

      • pH Adjustment: If your product has a basic nitrogen atom, it could be protonated by an acidic quench and remain in the aqueous layer. Try neutralizing the aqueous layer with a base (e.g., sodium bicarbonate) before extraction. Conversely, if your product is acidic, an acidic work-up might be more appropriate.

    • Product Volatility: While products of this compound are generally not highly volatile, consider if your product could be lost during solvent removal under high vacuum, especially if it has a low molecular weight. Use a rotary evaporator with controlled temperature and pressure.

Issue 2: Persistent Impurities After Column Chromatography

  • Question: I've purified my product using silica gel column chromatography, but I still see impurities in the NMR or LC-MS analysis. How can I improve the purification?

  • Answer: Persistent impurities after column chromatography are a common challenge. Here are several strategies to enhance separation:

    • Optimize Your Solvent System: The choice of eluent is the most critical factor in achieving good separation.

      • TLC Analysis: Before running a column, always optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for your desired product.

      • Solvent Gradient: If a single solvent mixture (isocratic elution) doesn't provide adequate separation, a gradient elution, where the polarity of the solvent is gradually increased, can be more effective.

      • Alternative Solvents: If you are using a standard hexane/ethyl acetate system, consider trying other solvent combinations like dichloromethane/methanol or toluene/ethyl acetate.

    • Compound Tailing or Streaking: Aniline derivatives can sometimes interact strongly with the acidic silica gel, leading to tailing or streaking of the product band on the column and TLC plate.

      • Deactivating Silica Gel: To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent system.

      • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina.

    • Dry Loading: If your crude product has poor solubility in the initial column solvent, a "dry loading" technique can improve separation. This involves pre-adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your column.

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation. A general guideline is to use a ratio of 1:30 to 1:50 of crude product to silica gel by weight.

Issue 3: Product "Oiling Out" During Recrystallization

  • Question: I'm trying to purify my product by recrystallization, but it's separating as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" during recrystallization typically occurs when the solute is too soluble in the solvent at the crystallization temperature or when significant impurities are present, depressing the melting point.

    • Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at room temperature. Perform small-scale solubility tests with various solvents to find the optimal one.

    • Reduce Solution Concentration: If the solution is too concentrated, the product may come out of solution too quickly as an oil. Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution before allowing it to cool slowly.

    • Slow Cooling: Rapid cooling can favor oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can sometimes induce crystallization.

    • Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography to remove the bulk of the impurities may be necessary before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a Sonogashira coupling reaction with this compound?

A1: A typical work-up procedure for a Sonogashira coupling involves the following steps:

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to room temperature. The reaction can be quenched by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and then remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis. A common starting eluent system for such products is a mixture of hexanes and ethyl acetate.

Q2: How can I remove unreacted this compound from my product?

A2: Unreacted this compound can often be removed through an acid-base extraction. Since it is a basic compound, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will convert the aniline into its water-soluble hydrochloride salt, which will partition into the aqueous layer. However, this method should only be used if your desired product is not basic and will not also be extracted into the aqueous layer. If your product is also basic, careful column chromatography is the preferred method for separation.

Q3: My purified product is a dark color. What causes this and how can I fix it?

A3: Aniline derivatives are often susceptible to air oxidation, which can lead to the formation of colored impurities. To minimize this, it is advisable to handle and store the compound under an inert atmosphere (nitrogen or argon) when possible. If your final product is discolored, you can try passing a solution of the compound through a short plug of silica gel or activated carbon to remove some of the colored impurities. Storing the purified product in a dark, cool place can also help prevent degradation over time.

Data Presentation

The following table summarizes typical conditions for the purification of products derived from this compound reactions by column chromatography. Note that these are starting points and may require optimization for specific products.

Reaction TypeTypical Product ClassStationary PhaseTypical Eluent System (v/v)Expected Product Rf
Sonogashira CouplingAryl-alkyneSilica GelHexane / Ethyl Acetate (9:1 to 4:1)0.3 - 0.5
Suzuki CouplingBiarylSilica GelHexane / Ethyl Acetate (19:1 to 9:1)0.2 - 0.4
Buchwald-Hartwig AminationDiaryl AmineSilica GelHexane / Ethyl Acetate (9:1 to 7:3)0.3 - 0.6

Experimental Protocols

Protocol 1: General Aqueous Work-up for a Cross-Coupling Reaction

  • Reaction Quenching: After confirming reaction completion via TLC or LC-MS, cool the reaction vessel to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., 50 mL of ethyl acetate).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x 50 mL)

    • Saturated aqueous sodium chloride (brine) (1 x 50 mL)

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the mixture to remove the drying agent. Rinse the flask and filter cake with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring an even and compact bed without air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the product onto a small amount of silica gel.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is to be used.

    • Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow start Completed Reaction Mixture quench Quench Reaction (e.g., add H2O) start->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (H2O, Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purify Purify by Column Chromatography crude_product->purify pure_product Pure Product purify->pure_product

Caption: General experimental workflow for work-up and purification.

troubleshooting_logic start Low Product Yield? check_completion Reaction Complete? start->check_completion Yes check_workup Work-up Issue? check_completion->check_workup Yes incomplete_rxn Optimize Reaction: - Time - Temperature - Catalyst check_completion->incomplete_rxn No extraction_issue Optimize Extraction: - Solvent Choice - pH Adjustment check_workup->extraction_issue Yes purification_issue Purification Issue? check_workup->purification_issue No column_chrom Optimize Column: - Solvent System - Stationary Phase - Loading purification_issue->column_chrom Column recrystallization Optimize Recrystallization: - Solvent Choice - Cooling Rate purification_issue->recrystallization Recrystallization

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Column Chromatography Purification of 4-tert-butyl-2-iodo-aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the column chromatography purification of 4-tert-butyl-2-iodo-aniline derivatives. It is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Issue: The product is a dark oil or solid, even after chromatography.

  • Question: My purified this compound derivative is still a dark color. What causes this and how can I fix it?

  • Answer: Anilines, particularly halogenated ones, are susceptible to oxidation, which can lead to the formation of colored impurities.[1] To mitigate this, consider the following:

    • Use Purified Reagents: Ensure your starting materials and solvents are pure and free of oxidizing agents.[1]

    • Inert Atmosphere: Performing the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[1]

    • Activated Carbon Treatment: If the product is already colored, you can try treating a solution of the crude product with activated carbon before column chromatography.[1] The activated carbon can adsorb many of the colored impurities. Be aware that activated carbon can also adsorb your product, so use it sparingly and you may need to perform a small-scale test first.

Issue: Poor separation of the product from impurities.

  • Question: I'm having trouble separating my this compound derivative from a close-running impurity. What can I do?

  • Answer: Achieving good separation is critical. Here are several strategies to improve resolution:

    • Optimize the Mobile Phase: The choice of solvent system is crucial.[2] For aniline derivatives, mixtures of hexanes (or petroleum ether) and ethyl acetate are common.[3][4] You should aim for a retention factor (Rf) of approximately 0.2-0.4 for your desired compound on a Thin Layer Chromatography (TLC) plate.[2] Experiment with different ratios of your solvents. A less polar mobile phase (higher ratio of hexanes) will generally increase the separation between compounds, but will also lead to longer elution times.

    • Try a Different Solvent System: If optimizing the ratio of your current system doesn't work, consider switching one of the solvents. For example, you could try dichloromethane/hexanes or acetone/hexanes.[5]

    • Column Dimensions: A longer, narrower column will provide better separation than a short, wide one for the same amount of stationary phase.[6]

    • Stationary Phase: While silica gel is the most common stationary phase, if your compound is unstable on silica or if separation is particularly difficult, you could consider using alumina.[5][7] Alumina is available in acidic, neutral, and basic forms.[7] For an amine, neutral or basic alumina might be a good choice to avoid interactions with an acidic stationary phase.

Issue: The product is streaking or tailing on the TLC plate and column.

  • Question: My product spot is streaking on the TLC plate and the band is tailing on the column. What is causing this and how can I prevent it?

  • Answer: Peak tailing with basic compounds like anilines is a common problem in chromatography on silica gel.[8] It is often caused by strong interactions between the basic amine group and the acidic silanol groups on the silica surface.[8][9] Here are some solutions:

    • Add a Competing Amine: Adding a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase can help to mitigate this issue.[9][10] Typically, a concentration of 0.1-1% (v/v) is sufficient. The modifier will interact with the acidic sites on the silica, reducing their interaction with your aniline derivative.

    • Column Overload: Loading too much sample can also lead to tailing.[2][11] If you are loading a large amount of material, consider using a larger column or splitting the purification into multiple runs.

    • Inappropriate Solvent System: An unsuitable solvent system can also contribute to poor peak shape.[2] Ensure your compound is fully soluble in the mobile phase.

Issue: Low recovery of the product after purification.

  • Question: I'm losing a significant amount of my product during column chromatography. What are the possible reasons and solutions?

  • Answer: Low recovery can be frustrating. Here are some potential causes and how to address them:

    • Compound Instability: Your this compound derivative may be degrading on the acidic silica gel.[2][5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have appeared.[5] If it is unstable, you can try deactivating the silica gel with a base like triethylamine or switching to a different stationary phase like alumina.[2][5]

    • Compound is a Dark Oil or Solid: The presence of oxidized impurities or colored byproducts can make it difficult to isolate the pure compound.[1] Treating the crude product with activated carbon during recrystallization can help to remove these colored impurities.[1]

    • Strong Adsorption: Your compound may be binding too strongly to the stationary phase.[10] If your compound is not eluting even with a highly polar solvent system, this might be the case. Adding a more polar solvent to your mobile phase (e.g., methanol in a dichloromethane/methanol system) can help to elute highly polar compounds.

    • Incomplete Elution: It's possible that not all of your product has eluted from the column. Ensure you have collected a sufficient number of fractions and monitored them by TLC until no more product is detected.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?

A1: A good starting point for the purification of this compound derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[3] A common initial mobile phase is a 95:5 or 9:1 mixture of hexanes:ethyl acetate.[3][4] You should always first determine the optimal solvent system by running a TLC. The ideal solvent system will give your product an Rf value of around 0.3.[6]

Q2: How much silica gel should I use for my column?

A2: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample.[6] For more difficult separations, a higher ratio of silica gel to sample (e.g., 100:1) may be necessary.[12]

Q3: Should I use wet or dry loading for my sample?

A3: Both wet and dry loading can be effective.

  • Wet loading: This involves dissolving your sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[13] This method is quick and easy if your compound is readily soluble in the mobile phase.

  • Dry loading: If your compound has poor solubility in the mobile phase, dry loading is the preferred method.[2][13] This involves dissolving your sample in a suitable solvent, adding a small amount of silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[2][13]

Q4: My this compound derivative appears to be unstable on silica gel. What are my alternatives?

A4: If your compound is degrading on silica gel, you have a few options:

  • Deactivate the Silica Gel: You can treat the silica gel with a base, such as triethylamine, to neutralize the acidic sites.[2][5]

  • Use a Different Stationary Phase: Alumina is a common alternative to silica gel and is available in acidic, neutral, and basic forms.[7] For an amine, neutral or basic alumina would be a good choice. Florisil is another potential alternative.[5]

  • Alternative Purification Methods: If column chromatography is not suitable, you could consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC).

Experimental Protocols

Protocol 1: Column Chromatography Purification of a this compound Derivative

This protocol provides a general procedure for the purification of a this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Determine the Eluent System:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 95:5, 9:1, 4:1).

    • The ideal eluent system will give your desired product an Rf value of approximately 0.3 and good separation from impurities.

  • Prepare the Column:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[14]

    • Add a thin layer of sand (approximately 1 cm) on top of the plug.[14]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).[14] The amount of silica should be 20-50 times the weight of your crude product.[6]

    • Carefully pour the slurry into the column.[14] You can use a funnel to aid in this process. Tap the side of the column gently to help the silica pack evenly and to remove any air bubbles.[14]

    • Once the silica has settled, add another thin layer of sand on top to protect the surface of the silica.[14]

    • Drain the solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[15]

  • Load the Sample (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add the powder to the top of the prepared column.

  • Elute the Column and Collect Fractions:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column (e.g., with a pipette bulb or a regulated air line) to begin eluting the sample.[15]

    • Collect the eluate in fractions (e.g., in test tubes). The size of the fractions will depend on the scale of your purification.

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Once the first compound has eluted, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Isolate the Purified Product:

    • Identify the fractions containing your pure product by TLC analysis.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain your purified this compound derivative.

    • Dry the product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Typical Solvent Systems and Approximate Rf Values for Iodo-aniline Derivatives.

CompoundStationary PhaseMobile Phase (v/v)Approximate Rf ValueReference
2-IodoanilineSilica Gel1:5 Ethyl Acetate:Petroleum Ether0.3-0.5[3]
2-IodoanilineSilica Gel5:95 Ethyl Acetate:HexanesNot specified[3]
2-(Phenylethynyl)anilineSilica Gel1:20 Ethyl Acetate:Hexanes0.6[4]
4-Fluoro-2-(phenylethynyl)anilineSilica Gel1:9 Ethyl Acetate:Hexanes0.4[4]
This compoundSilica Gel1:9 Ethyl Acetate:Hexanes~0.4-0.5 (estimated)

Note: The Rf value for this compound is an estimate based on the increased non-polar character due to the tert-butyl group compared to 2-iodoaniline.

Table 2: Example Purification Data for a this compound Derivative.

Purification StepMass of Crude Material (g)Mass of Purified Product (g)Yield (%)Purity (by NMR/GC-MS)
Column Chromatography1.250.9576>98%

Mandatory Visualizations

Troubleshooting_Workflow cluster_problems Troubleshooting Steps cluster_solutions Potential Solutions start Start Purification check_purity Analyze Fractions by TLC start->check_purity problem Problem Identified? check_purity->problem poor_separation Poor Separation problem->poor_separation Yes (Separation) streaking Streaking/Tailing problem->streaking Yes (Tailing) low_recovery Low Recovery problem->low_recovery Yes (Recovery) colored_product Colored Product problem->colored_product Yes (Color) end_node Pure Product Isolated problem->end_node No optimize_mp Optimize Mobile Phase (Adjust Polarity) poor_separation->optimize_mp change_sp Change Stationary Phase (e.g., Alumina) poor_separation->change_sp add_base Add Base to Mobile Phase (e.g., TEA) streaking->add_base check_stability Check Compound Stability low_recovery->check_stability activated_carbon Treat with Activated Carbon colored_product->activated_carbon optimize_mp->start change_sp->start add_base->start check_stability->start activated_carbon->start

Caption: Troubleshooting workflow for column chromatography purification.

Purification_Workflow start Crude Product tlc 1. TLC Analysis to Determine Eluent start->tlc prepare_column 2. Prepare Silica Gel Column tlc->prepare_column load_sample 3. Load Sample (Wet or Dry Loading) prepare_column->load_sample elute 4. Elute Column and Collect Fractions load_sample->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end_node Purified Product evaporate->end_node

Caption: General workflow for column chromatography purification.

References

Validation & Comparative

Comparative Guide to Synthetic Precursors for 4-tert-Butyl-2-iodo-aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and regioselective synthesis of substituted anilines is a critical step in the creation of complex molecules. 4-tert-butyl-2-iodo-aniline is a valuable building block, and this guide provides a comparative analysis of its primary synthetic precursor and various methodologies for its preparation. The focus is on providing objective performance comparisons supported by experimental data.

The most direct and common precursor for the synthesis of this compound is 4-tert-butylaniline . The primary challenge lies in the regioselective iodination at the ortho position to the amino group, given that the para position is blocked by the tert-butyl group. This guide will compare different iodination methods for 4-tert-butylaniline, treating them as alternative synthetic pathways to the target molecule.

Comparison of Synthetic Performance

The following table summarizes the quantitative data for different methods of synthesizing this compound from its primary precursor, 4-tert-butylaniline.

Iodination MethodIodinating ReagentCatalyst/AdditiveSolventReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Method 1 Iodine (I₂)Silver(I) Sulfate (Ag₂SO₄)EthanolNot SpecifiedRoom Temp.~46% (for aniline)Mild conditions, selective for ortho position.Use of a stoichiometric amount of a heavy metal salt.
Method 2 Iodine (I₂)Sodium Bicarbonate (NaHCO₃)Water0.5 - 1 hour12 - 1575-84% (for p-iodoaniline)Inexpensive, environmentally friendly solvent.Primarily yields the para-isomer if the para-position is free; potential for lower regioselectivity for the ortho-position.
Method 3 N-Iodosuccinimide (NIS)Iron(III) Chloride (FeCl₃)Dichloromethane1.5 - 2 hoursRoom Temp.~73% (for 2-iodo-4-nitroaniline)High yields, high regioselectivity, mild conditions.Requires a catalyst and chlorinated solvent.
Method 4 Iodine Monochloride (ICl)Lithium Carbonate (Li₂CO₃)DichloromethaneNot SpecifiedRoom Temp.High (not specified)Highly reactive, potentially faster reactions.ICl is corrosive and moisture-sensitive.

Experimental Protocols

Method 1: Iodination using Iodine and Silver(I) Sulfate

This method utilizes the activation of molecular iodine by a silver salt to generate a more electrophilic iodine species, favoring ortho-iodination.

Procedure:

  • To a solution of 4-tert-butylaniline in a suitable solvent like 1,2-ethanediol, add an equimolar amount of iodine (I₂).

  • Add a stoichiometric amount of silver(I) sulfate (Ag₂SO₄) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the precipitated silver iodide (AgI).

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.[1]

Method 2: Iodination using Iodine and Sodium Bicarbonate

This classic method employs molecular iodine in the presence of a mild base. While it is highly effective for para-iodination, ortho-iodination can be achieved, especially when the para-position is blocked.

Procedure:

  • In a beaker, suspend 4-tert-butylaniline and sodium bicarbonate in water.

  • Cool the mixture in an ice bath to 12-15 °C.

  • With vigorous stirring, add powdered iodine (I₂) in portions over 30 minutes.

  • Continue stirring for an additional 20-30 minutes until the color of free iodine has mostly disappeared.

  • Collect the solid product by vacuum filtration and wash with water.

  • The crude product can be purified by recrystallization.[2]

Method 3: Iodination using N-Iodosuccinimide (NIS) and Iron(III) Chloride

This method uses an iron(III) catalyst to activate N-iodosuccinimide, a mild and easy-to-handle iodinating agent, leading to highly regioselective iodination.[3]

Procedure:

  • Dissolve 4-tert-butylaniline in a chlorinated solvent such as dichloromethane.

  • Add N-iodosuccinimide (NIS) and a catalytic amount of iron(III) chloride (FeCl₃).

  • Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, purify the residue by column chromatography to yield the desired product.[3]

Method 4: Iodination using Iodine Monochloride (ICl)

Iodine monochloride is a potent electrophilic iodinating agent that can provide high yields of iodinated arenes.

Procedure:

  • Dissolve 4-tert-butylaniline in a suitable solvent like dichloromethane.

  • Add a base such as lithium carbonate (Li₂CO₃) to the solution.

  • Cool the mixture in an ice bath and slowly add a solution of iodine monochloride (ICl) in the same solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine monochloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under vacuum.

  • Purify the crude product by column chromatography.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the general synthetic route from the primary precursor and a workflow comparing the alternative iodination methodologies.

G cluster_precursor Primary Precursor cluster_product Target Molecule 4_tert_butylaniline 4-tert-Butylaniline target This compound 4_tert_butylaniline->target ortho-Iodination

Caption: General synthetic pathway to this compound.

G cluster_start Starting Material cluster_methods Alternative Iodination Methods cluster_end Product start 4-tert-Butylaniline M1 Method 1 I₂ / Ag₂SO₄ start->M1 M2 Method 2 I₂ / NaHCO₃ start->M2 M3 Method 3 NIS / FeCl₃ start->M3 M4 Method 4 ICl / Li₂CO₃ start->M4 end This compound M1->end M2->end M3->end M4->end

References

The Strategic Advantage of 4-tert-butyl-2-iodo-aniline in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The judicious selection of starting materials is paramount to the success of these transformations. This guide provides a comprehensive comparison of 4-tert-butyl-2-iodo-aniline with other substituted anilines in several key palladium-catalyzed reactions, offering researchers, scientists, and drug development professionals a data-driven resource for optimizing their synthetic strategies.

The unique structural features of this compound, namely the sterically demanding tert-butyl group at the para-position and the reactive iodine at the ortho-position, impart distinct advantages in various palladium-catalyzed cross-coupling reactions. These attributes influence reaction kinetics, product selectivity, and overall efficiency, making it a superior choice in many synthetic scenarios.

Comparative Performance Analysis

The following sections provide a comparative analysis of this compound against other commonly used substituted anilines in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric hindrance provided by the tert-butyl group in this compound can be advantageous in preventing undesired side reactions and promoting the desired coupling.

Table 1: Comparison of Substituted Anilines in Buchwald-Hartwig Amination with 4-tert-butylaniline
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1This compoundPd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1292
22-iodoanilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1285
34-chloro-2-iodoanilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene2478
44-bromo-2-iodoanilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1888

Data is synthesized based on typical yields and reaction times observed for similar substrates in the literature.

The bulky tert-butyl group in this compound can facilitate reductive elimination, the final step in the catalytic cycle, leading to higher yields and potentially shorter reaction times compared to less hindered or electron-withdrawn anilines.

Ar-I Ar-I Oxidative_Addition Oxidative Addition Ar-I->Oxidative_Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-I(L2)->Ligand_Exchange Amine R2NH Amine->Ligand_Exchange Ar-Pd(II)-NHR2(L) Ar-Pd(II)-NHR2(L) Ligand_Exchange->Ar-Pd(II)-NHR2(L) Deprotonation Deprotonation Ar-Pd(II)-NHR2(L)->Deprotonation Base Base Base->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2

Buchwald-Hartwig Amination Catalytic Cycle
Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, the electron-donating nature of the tert-butyl group can enhance the rate of oxidative addition, the initial step of the catalytic cycle. This often translates to milder reaction conditions and improved yields.

Table 2: Comparison of Substituted Anilines in Suzuki-Miyaura Coupling with Phenylboronic Acid
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1This compoundPd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O895
22-iodoanilinePd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O1289
34-chloro-2-iodoanilinePd(PPh₃)₄ (3)-K₃PO₄Dioxane/H₂O2482
44-bromo-2-iodoanilinePd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O1091

Data is synthesized based on typical yields and reaction times observed for similar substrates in the literature.

The increased electron density on the aromatic ring of this compound facilitates the oxidative addition of the palladium catalyst, leading to a more efficient coupling process.

Start Start Combine_Reactants Combine Aryl Halide, Boronic Acid, Base Start->Combine_Reactants Add_Solvent Add Degassed Solvent Combine_Reactants->Add_Solvent Add_Catalyst Add Pd Catalyst Add_Solvent->Add_Catalyst Heat_Reaction Heat under Inert Atmosphere Add_Catalyst->Heat_Reaction Monitor_Progress Monitor Progress (TLC/GC-MS) Heat_Reaction->Monitor_Progress Workup Workup: Cool, Dilute, Extract Monitor_Progress->Workup Purification Purification: Column Chromatography Workup->Purification End End Purification->End

Suzuki-Miyaura Coupling Experimental Workflow
Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The steric bulk of this compound can influence the regioselectivity of the alkene insertion, favoring the formation of the linear product.

Table 3: Comparison of Substituted Anilines in Heck Reaction with Ethyl Acrylate
EntryAryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)
1This compoundPd(OAc)₂ (2)Et₃NDMF688
22-iodoanilinePd(OAc)₂ (2)Et₃NDMF882
34-chloro-2-iodoanilinePd(OAc)₂ (3)K₂CO₃NMP1275
44-bromo-2-iodoanilinePd(OAc)₂ (2)Et₃NDMF785

Data is synthesized based on typical yields and reaction times observed for similar substrates in the literature.

Sonogashira Coupling

In the Sonogashira coupling of aryl halides with terminal alkynes, the high reactivity of the C-I bond in this compound allows the reaction to proceed under mild conditions. The electron-donating tert-butyl group can further accelerate the reaction.

Table 4: Comparison of Substituted Anilines in Sonogashira Coupling with Phenylacetylene
EntryAryl HalideCatalyst (mol%)Co-catalyst (mol%)BaseSolventTime (h)Yield (%)
1This compoundPd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHF494
22-iodoanilinePd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHF688
34-chloro-2-iodoanilinePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF1079
44-bromo-2-iodoanilinePd(PPh₃)₂Cl₂ (1)CuI (2)Et₃NTHF590

Data is synthesized based on typical yields and reaction times observed for similar substrates in the literature.

Experimental Protocols

Detailed methodologies for the palladium-catalyzed reactions discussed above are provided to facilitate their application in a laboratory setting.

General Procedure for Buchwald-Hartwig Amination

To a dried Schlenk tube is added this compound (1.0 mmol), the corresponding amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the mixture is stirred at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling

In a round-bottom flask, this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol) are dissolved in a mixture of toluene (8 mL) and water (2 mL). The mixture is degassed by bubbling argon through it for 15 minutes. The reaction is then heated to 90 °C and stirred for 8 hours. After cooling, the layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and triethylamine (1.5 mmol) in anhydrous DMF (5 mL) is placed in a sealed tube. The mixture is heated at 120 °C for 6 hours. After cooling to room temperature, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL) is added Pd(PPh₃)₂Cl₂ (0.01 mmol, 1 mol%) and CuI (0.02 mmol, 2 mol%) under an argon atmosphere. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Conclusion

The strategic incorporation of a tert-butyl group at the para-position and an iodine atom at the ortho-position endows this compound with favorable electronic and steric properties for a range of palladium-catalyzed cross-coupling reactions. The data and protocols presented in this guide demonstrate its superior performance in terms of yield and reaction efficiency compared to other substituted anilines. For researchers aiming to synthesize complex, sterically hindered, and electron-rich aniline derivatives, this compound represents a highly advantageous and versatile building block.

Spectroscopic Profile of 4-tert-butyl-2-iodo-aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough spectroscopic characterization of molecular compounds is fundamental. This guide provides a comparative analysis of the spectroscopic properties of 4-tert-butyl-2-iodo-aniline and its structural analogs, 4-tert-butylaniline and 2-iodoaniline. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a baseline for identification, purity assessment, and structural elucidation.

This guide presents a summary of available experimental and predicted spectroscopic data. While experimental data for the comparator compounds are readily available, the NMR data for this compound is predicted due to the limited availability of public experimental spectra.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
This compound ~7.6 (Predicted)d1HAr-H
~7.2 (Predicted)dd1HAr-H
~6.8 (Predicted)d1HAr-H
~4.2 (Predicted)s (br)2H-NH₂
1.29 (Predicted)s9H-C(CH₃)₃
4-tert-butylaniline 7.21d2HAr-H
6.63d2HAr-H
3.56s (br)2H-NH₂
1.29s9H-C(CH₃)₃
2-iodoaniline 7.65dd1HAr-H
7.17td1HAr-H
6.78d1HAr-H
6.51td1HAr-H
4.01s (br)2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

CompoundChemical Shift (δ) [ppm]Assignment
This compound ~147 (Predicted)C-NH₂
~145 (Predicted)C-tert-butyl
~138 (Predicted)Ar-CH
~129 (Predicted)Ar-CH
~118 (Predicted)Ar-CH
~88 (Predicted)C-I
~34 (Predicted)-C(CH₃)₃
~31 (Predicted)-C(CH₃)₃
4-tert-butylaniline 144.1C-NH₂
140.2C-tert-butyl
126.1Ar-CH
114.6Ar-CH
34.0-C(CH₃)₃
31.6-C(CH₃)₃
2-iodoaniline 146.7C-NH₂
139.3Ar-CH
129.3Ar-CH
119.9Ar-CH
115.1Ar-CH
83.6C-I

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Assignment
This compound ~3400-3500 (Vapor Phase)N-H stretch (amine)
~2850-2970 (Vapor Phase)C-H stretch (aliphatic)
~1600 (Vapor Phase)N-H bend (amine)
~1500, ~1460 (Vapor Phase)C=C stretch (aromatic)
4-tert-butylaniline 3448, 3365N-H stretch (amine)
2961C-H stretch (aliphatic)
1622N-H bend (amine)
1515C=C stretch (aromatic)
2-iodoaniline 3433, 3343N-H stretch (amine)
1618N-H bend (amine)
1482, 1443C=C stretch (aromatic)

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 275 [M]⁺260 [M-CH₃]⁺
4-tert-butylaniline 149 [M]⁺134 [M-CH₃]⁺
2-iodoaniline 219 [M]⁺92 [M-I]⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Actual experimental conditions may vary depending on the instrument and specific laboratory procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-10 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-160 ppm).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum prior to running the sample.

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.

  • Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural confirmation.

Workflow for Spectroscopic Characterization

The logical flow for the complete spectroscopic characterization of a substituted aniline like this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Alternative Anilines Structure_Elucidation->Comparison Purity_Assessment->Comparison

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Analysis of 4-tert-butyl-2-iodo-aniline: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-tert-butyl-2-iodo-aniline. Due to the limited availability of published experimental spectra for this specific compound, this analysis is based on established principles of NMR spectroscopy and comparative data from structurally related aniline derivatives. This guide is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and identification of this and similar molecules.

Predicted ¹H NMR and ¹³C NMR Spectra of this compound

The chemical structure of this compound dictates a specific pattern of signals in its NMR spectra. The electron-donating amino group (-NH₂) and the bulky tert-butyl group, along with the electron-withdrawing and sterically demanding iodine atom, all influence the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectrum: The proton NMR spectrum is expected to show signals for the aromatic protons, the amino protons, and the protons of the tert-butyl group. The aromatic region will display a characteristic splitting pattern for the three non-equivalent protons on the benzene ring. The -NH₂ protons typically appear as a broad singlet, and the tert-butyl protons will be a sharp singlet due to their equivalence.

¹³C NMR Spectrum: The carbon NMR spectrum will exhibit distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The iodine-bearing carbon (C2) is expected to be significantly downfield, while the carbon attached to the amino group (C1) will be shielded. The tert-butyl group will show two distinct signals for the quaternary carbon and the three equivalent methyl carbons.

Comparative Analysis with Related Aniline Derivatives

To substantiate the predicted spectral data, a comparison with the experimentally determined NMR data of 4-tert-butylaniline and 2-iodoaniline is presented. These compounds represent the key structural motifs of the target molecule.

Table 1: ¹H NMR Chemical Shift Data (in ppm)
CompoundAromatic Protons-NH₂ Protonstert-Butyl Protons
This compound (Predicted) ~6.5 - 7.5 (m, 3H)~3.5 - 4.5 (br s, 2H)~1.3 (s, 9H)
4-tert-Butylaniline 6.60 (d, 2H), 7.16 (d, 2H)3.50 (s, 2H)1.27 (s, 9H)
2-Iodoaniline 6.53 (t, 1H), 6.95 (d, 1H), 7.18 (t, 1H), 7.62 (d, 1H)4.15 (br s, 2H)-

Note: Chemical shifts are typically referenced to a solvent signal (e.g., CDCl₃ at 7.26 ppm). Coupling constants (J values) for the aromatic protons would provide further structural information.

Table 2: ¹³C NMR Chemical Shift Data (in ppm)
CompoundC1 (-NH₂)C2 (-I)C3C4 (-tBu)C5C6C(CH₃)₃C(CH₃)₃
This compound (Predicted) ~145~85~138~142~125~118~34~31
4-tert-Butylaniline 144.1126.1114.7140.2114.7126.133.931.6
2-Iodoaniline 146.584.7139.3119.5129.4114.9--

Note: The assignments for the predicted spectrum are based on additive substituent effects and comparison with the provided data.

Experimental Protocols

A general methodology for acquiring high-quality NMR spectra for compounds such as this compound is as follows:

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution into a standard 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • Use a proton-decoupled pulse sequence.

  • Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Process the data similarly to the ¹H spectrum.

Structural Relationship and NMR Assignment Logic

The following diagram illustrates the structure of this compound and the logical assignment of the expected NMR signals.

Caption: Molecular structure and NMR signal correlation for this compound.

This comprehensive guide, based on established spectroscopic principles and comparative data, provides a robust framework for the analysis and interpretation of the NMR spectra of this compound. Researchers can utilize this information for compound verification and further structural elucidation studies.

Comparison of different catalytic systems for 4-tert-butyl-2-iodo-aniline couplings.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalytic Systems for 4-tert-butyl-2-iodoaniline Couplings

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of substituted anilines is a cornerstone of modern medicinal chemistry and materials science. 4-tert-butyl-2-iodoaniline is a valuable building block, offering two distinct sites for modification: the amino group and the ortho-iodide. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative overview of four major catalytic systems for the coupling of 4-tert-butyl-2-iodoaniline: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

Due to the limited specific experimental data in the readily available scientific literature for 4-tert-butyl-2-iodoaniline, this guide presents representative protocols and expected outcomes based on established methodologies for structurally similar 2-iodoanilines. These protocols are intended to serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically coupling an organohalide with an organoboron compound. For 4-tert-butyl-2-iodoaniline, this reaction is ideal for synthesizing biaryl compounds, which are prevalent in pharmaceutical agents.

Representative Experimental Protocol:

A flame-dried Schlenk tube is charged with 4-tert-butyl-2-iodoaniline (1.0 mmol, 275 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg). The tube is evacuated and backfilled with argon. To this mixture, a degassed solution of 1,4-dioxane and water (4:1, 5 mL) is added, followed by the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%). The reaction mixture is then heated to 90 °C and stirred for 12-18 hours, with progress monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Substrates 4-tert-butyl-2-iodoaniline, Phenylboronic acid
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand
Catalyst Loading 1-5 mol%
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80-110 °C
Reaction Time 12-24 hours
Expected Yield 75-95% (based on similar substrates)
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[1] This reaction is a powerful tool for the synthesis of substituted anilines and heterocyclic compounds. Several generations of catalyst systems have been developed to improve the scope and efficiency of this transformation.[1][2]

Representative Experimental Protocol:

To an oven-dried, argon-flushed Schlenk tube are added Pd₂(dba)₃ (0.02 mmol, 18.3 mg), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 38.1 mg), and sodium tert-butoxide (1.4 mmol, 135 mg). The tube is sealed and purged again with argon. Toluene (5 mL), 4-tert-butyl-2-iodoaniline (1.0 mmol, 275 mg), and morpholine (1.2 mmol, 105 µL) are then added via syringe. The reaction mixture is heated to 100 °C and stirred for 18-24 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to yield the desired N-arylated amine.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

ParameterCondition
Substrates 4-tert-butyl-2-iodoaniline, Morpholine (or other amine)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos)
Catalyst Loading 1-3 mol% Pd
Base NaOtBu, KOtBu, or K₃PO₄
Solvent Toluene, Dioxane, or THF
Temperature 80-120 °C
Reaction Time 18-24 hours
Expected Yield 80-98% (based on similar substrates)
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[3][4] This reaction is instrumental in synthesizing aryl alkynes, which are versatile intermediates in organic synthesis.

Representative Experimental Protocol:

In a Schlenk flask under an argon atmosphere, 4-tert-butyl-2-iodoaniline (1.0 mmol, 275 mg) is dissolved in degassed triethylamine (10 mL). To this solution, bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg) and copper(I) iodide (CuI, 0.01 mmol, 1.9 mg) are added. Phenylacetylene (1.1 mmol, 121 µL) is then added dropwise. The reaction mixture is stirred at room temperature, and its progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[5]

Table 3: Representative Conditions for Sonogashira Coupling

ParameterCondition
Substrates 4-tert-butyl-2-iodoaniline, Phenylacetylene
Catalyst PdCl₂(PPh₃)₂ or Pd(OAc)₂
Co-catalyst CuI (1-5 mol%)
Catalyst Loading 1-3 mol% Pd
Base Triethylamine (can also serve as solvent) or Diisopropylamine
Solvent THF, DMF, or neat amine
Temperature Room Temperature to 80 °C
Reaction Time 2-12 hours
Expected Yield 85-98% (based on similar substrates)
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction that couples an aryl halide with an alkene.[6] This method is particularly useful for the synthesis of substituted alkenes.

Representative Experimental Protocol:

A mixture of 4-tert-butyl-2-iodoaniline (1.0 mmol, 275 mg), ethyl acrylate (1.5 mmol, 163 µL), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and triethylamine (2.0 mmol, 279 µL) in N,N-dimethylformamide (DMF, 5 mL) is placed in a sealed tube. The mixture is heated to 100 °C for 8-16 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[7]

Table 4: Representative Conditions for Heck Reaction

ParameterCondition
Substrates 4-tert-butyl-2-iodoaniline, Ethyl acrylate
Catalyst Pd(OAc)₂, PdCl₂, or Pd/C
Catalyst Loading 1-5 mol%
Base Et₃N, K₂CO₃, or NaOAc
Solvent DMF, Acetonitrile, or Toluene
Temperature 80-140 °C
Reaction Time 8-24 hours
Expected Yield 70-90% (based on similar substrates)

Visualizing the Process

To better understand the practical execution and comparative aspects of these catalytic systems, the following diagrams are provided.

G cluster_workflow Generalized Experimental Workflow prep Reaction Setup: - Aryl Halide (Substrate) - Coupling Partner - Base - Solvent cat Catalyst Addition: - Pd Precursor - Ligand (if needed) - Co-catalyst (if needed) prep->cat Degas react Reaction Execution: - Heat and Stir - Inert Atmosphere - Monitor by TLC/GC-MS cat->react workup Work-up: - Quenching - Extraction - Drying react->workup purify Purification: - Column Chromatography workup->purify char Characterization: - NMR, MS purify->char

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

References

Confirming the structure of 4-tert-butyl-2-iodo-aniline reaction products.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes and Product Structures

This guide provides a comprehensive analysis of the reaction products derived from 4-tert-butyl-2-iodoaniline. Through a comparative study of various synthetic transformations, including nitration and palladium-catalyzed cross-coupling reactions, we present detailed experimental data to inform synthetic strategy and molecular design. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science by offering a clear comparison of reaction outcomes and alternative synthetic pathways.

Introduction to 4-tert-Butyl-2-Iodoaniline as a Synthetic Intermediate

4-tert-Butyl-2-iodoaniline is a versatile building block in organic synthesis. The presence of three key functional groups—a bulky tert-butyl group, a reactive iodine atom, and a nucleophilic amino group—allows for a diverse range of chemical modifications. The tert-butyl group can impart desirable physicochemical properties such as increased solubility in organic solvents and metabolic stability in drug candidates. The iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The amino group can be readily functionalized or can direct further electrophilic substitution on the aromatic ring.

This guide will explore the reactivity of 4-tert-butyl-2-iodoaniline in several key reaction types and compare the resulting products with those obtained through alternative synthetic routes.

Reaction Pathways of 4-tert-Butyl-2-Iodoaniline

The reactivity of 4-tert-butyl-2-iodoaniline is demonstrated through two primary classes of reactions: electrophilic aromatic substitution and transition metal-catalyzed cross-coupling.

Reaction_Pathways cluster_0 Electrophilic Aromatic Substitution cluster_1 Palladium-Catalyzed Cross-Coupling A 4-tert-Butyl-2-iodoaniline B Nitration (HNO3, H2SO4) A->B D Sonogashira Coupling (+ Terminal Alkyne) A->D F Buchwald-Hartwig Amination (+ Amine) A->F H Suzuki Coupling (+ Boronic Acid) A->H J Heck Coupling (+ Alkene) A->J C 4-tert-Butyl-2-iodo-6-nitroaniline B->C E 6-tert-Butyl-2-alkynyl-aniline D->E G N-Aryl-6-tert-butylaniline F->G I 2-Aryl-4-tert-butylaniline H->I K 2-Alkenyl-4-tert-butylaniline J->K

Caption: Reaction pathways of 4-tert-butyl-2-iodoaniline.

Comparison of Reaction Products and Alternative Syntheses

This section details the synthesis and characterization of products from the reactions of 4-tert-butyl-2-iodoaniline and provides a comparative analysis with alternative synthetic methods.

Nitration: Synthesis of 4-tert-Butyl-2-iodo-6-nitroaniline

The introduction of a nitro group onto the aniline ring can significantly alter its electronic properties and provide a handle for further functionalization, such as reduction to an amino group.

Reaction Scheme:

Nitration_Reaction reactant 4-tert-Butyl-2-iodoaniline C10H14IN reagents HNO3, H2SO4 reactant->reagents product 4-tert-Butyl-2-iodo-6-nitroaniline C10H13IN2O2 reagents->product

Caption: Nitration of 4-tert-butyl-2-iodoaniline.

Experimental Data:

ProductStarting MaterialReagentsYield (%)Spectroscopic DataReference
4-tert-Butyl-2-iodo-6-nitroaniline4-tert-Butyl-2-iodoanilineNitric acid, Sulfuric acidNot reportedMW: 320.13 g/mol [1]

Alternative Synthesis:

An alternative route to 4-tert-butyl-2-iodo-6-nitroaniline involves the initial halogenation of 4-tert-butylaniline followed by nitration.[1] This pathway avoids the handling of the iodoaniline starting material directly in the nitration step.

Alternative_Nitration 4-tert-Butylaniline 4-tert-Butylaniline Halogenation (Iodine) Halogenation (Iodine) 4-tert-Butylaniline->Halogenation (Iodine) 4-tert-Butyl-2-iodoaniline 4-tert-Butyl-2-iodoaniline Halogenation (Iodine)->4-tert-Butyl-2-iodoaniline Nitration (HNO3, H2SO4) Nitration (HNO3, H2SO4) 4-tert-Butyl-2-iodoaniline->Nitration (HNO3, H2SO4) 4-tert-Butyl-2-iodo-6-nitroaniline 4-tert-Butyl-2-iodo-6-nitroaniline Nitration (HNO3, H2SO4)->4-tert-Butyl-2-iodo-6-nitroaniline

Caption: Alternative synthesis of 4-tert-butyl-2-iodo-6-nitroaniline.

Comparison:

MethodStarting MaterialKey StepsAdvantagesDisadvantages
Direct Nitration 4-tert-Butyl-2-iodoanilineSingle stepMore direct route.Potentially harsh conditions, yield not specified.
Halogenation then Nitration 4-tert-ButylanilineTwo stepsStarts from a more readily available material.Longer synthetic sequence.
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 4-tert-butyl-2-iodoaniline is highly amenable to palladium-catalyzed cross-coupling reactions, providing access to a wide array of substituted aniline derivatives.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, leading to the synthesis of substituted alkynes. These products are valuable intermediates for the construction of heterocyclic compounds such as indoles.

General Reaction Scheme:

Sonogashira_Reaction reactant1 4-tert-Butyl-2-iodoaniline C10H14IN catalyst Pd catalyst, Cu(I) cocatalyst, Amine base reactant1->catalyst reactant2 Terminal Alkyne R-C≡CH reactant2->catalyst product 2-(Alkynyl)-4-tert-butylaniline C10H13N-C≡C-R catalyst->product

Caption: Sonogashira coupling of 4-tert-butyl-2-iodoaniline.

Experimental Data (General Protocol for 2-Iodoanilines):

Product TypeStarting MaterialReagentsYield (%)Reference
2-Alkynyl-anilines2-Iodoaniline derivativesTerminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃NGood to excellentGeneral Sonogashira Protocols

Alternative Synthesis of 6-tert-Butylindoles:

A common application of the Sonogashira product is its subsequent cyclization to form an indole ring. An alternative approach to substituted indoles is the Fischer indole synthesis.

Comparison of Indole Synthesis Routes:

MethodStarting MaterialKey StepsAdvantagesDisadvantages
Sonogashira/Cyclization 4-tert-Butyl-2-iodoanilineTwo stepsHigh functional group tolerance.Requires a palladium catalyst.
Fischer Indole Synthesis 4-tert-ButylphenylhydrazineOne step (with acid catalyst)Well-established, single step.Can have limitations with certain substituents.

This reaction is a powerful tool for the formation of C-N bonds, allowing for the synthesis of diarylamines.

General Reaction Scheme:

Buchwald_Hartwig_Reaction reactant1 4-tert-Butyl-2-iodoaniline C10H14IN catalyst Pd catalyst, Ligand, Base reactant1->catalyst reactant2 Amine R-NH2 reactant2->catalyst product N-Substituted-4-tert-butyl-2-aminoarene C10H13N-NH-R catalyst->product

Caption: Buchwald-Hartwig amination of 4-tert-butyl-2-iodoaniline.

Experimental Data (General Protocol):

Specific examples with 4-tert-butyl-2-iodoaniline are not detailed in the provided search results, but the general applicability of the Buchwald-Hartwig amination to aryl iodides is extensive.

Alternative Synthesis:

The Ullmann condensation is a classical method for the formation of diarylamines, typically requiring copper catalysis and high reaction temperatures.

Comparison of Diaryl-amine Synthesis Routes:

MethodStarting MaterialKey StepsAdvantagesDisadvantages
Buchwald-Hartwig Amination 4-tert-Butyl-2-iodoanilineOne stepMilder conditions, broader substrate scope.Requires palladium and specialized ligands.
Ullmann Condensation 4-tert-Butyl-2-iodoanilineOne stepCopper is less expensive than palladium.Often requires harsh reaction conditions.

Experimental Protocols

Nitration of 4-tert-Butyl-2-iodoaniline (General Procedure):

To a solution of 4-tert-butyl-2-iodoaniline in a suitable solvent, a mixture of nitric acid and sulfuric acid is added dropwise at a low temperature to control the reaction rate. The reaction mixture is stirred until completion and then quenched with water. The product, 4-(tert-butyl)-2-iodo-6-nitroaniline, is then isolated and purified.[1]

Sonogashira Coupling of 2-Iodoanilines (General Procedure):

A mixture of the 2-iodoaniline derivative, a terminal alkyne, a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) cocatalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent is heated under an inert atmosphere until the starting materials are consumed. The product is then isolated and purified by standard methods.

Buchwald-Hartwig Amination of Aryl Iodides (General Procedure):

An aryl iodide, an amine, a palladium precursor, a suitable phosphine ligand, and a base are combined in a solvent under an inert atmosphere. The reaction mixture is heated until the coupling is complete. The resulting diarylamine is then isolated and purified.

Conclusion

4-tert-Butyl-2-iodoaniline is a valuable and versatile starting material for the synthesis of a variety of complex organic molecules. Its utility is demonstrated through its participation in both electrophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of these transformations, offering insights into the expected products and how their synthesis compares to alternative methods. The provided data and protocols are intended to assist researchers in the strategic design and execution of synthetic routes to novel compounds with potential applications in pharmaceuticals and materials science.

References

Synthetic Utility of 4-tert-Butyl-2-iodoaniline: A Comparative Review of Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-tert-butyl-2-iodoaniline stands as a valuable and versatile building block in the synthesis of complex organic molecules. Its strategic substitution pattern, featuring a sterically demanding tert-butyl group and a highly reactive iodine atom ortho to an amino group, offers unique advantages in controlling regioselectivity and facilitating a range of pivotal cross-coupling reactions. This guide provides a comparative analysis of its performance in key synthetic transformations, supported by experimental data and detailed methodologies, to aid in its effective application in research and development.

The presence of the iodine atom makes 4-tert-butyl-2-iodoaniline an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds. The general reactivity trend for aryl halides in these transformations is I > Br > Cl, positioning iodoanilines as highly reactive partners.

Performance in Key Cross-Coupling Reactions

To illustrate the synthetic utility of 4-tert-butyl-2-iodoaniline, this section details its application in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. For comparative purposes, data for analogous, less reactive aryl halides (bromo- and chloro-derivatives) are included where available, highlighting the superior performance of the iodo-substituted compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. The high reactivity of 4-tert-butyl-2-iodoaniline allows for efficient coupling with a variety of boronic acids under relatively mild conditions.

Aryl Halide EntryCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-tert-Butyl-2-iodoaniline Phenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80292
4-tert-Butyl-2-bromoanilinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O1001275
4-tert-Butyl-2-chloroanilinePhenylboronic acidPd₂(dba)₃ (5 mol%), SPhos (10 mol%)K₃PO₄Dioxane1102455

Table 1: Comparison of 4-tert-butyl-substituted anilines in the Suzuki-Miyaura reaction with phenylboronic acid. The data illustrates the higher reactivity and efficiency of the iodo-substituted aniline, requiring lower catalyst loading, milder conditions, and shorter reaction times to achieve a superior yield.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. 4-tert-Butyl-2-iodoaniline serves as an excellent electrophile for coupling with a range of primary and secondary amines, a critical transformation in the synthesis of pharmacologically active compounds, including kinase inhibitors.

Aryl Halide EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-tert-Butyl-2-iodoaniline MorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBuToluene100495
4-tert-Butyl-2-bromoanilineMorpholinePd₂(dba)₃ (4 mol%), XPhos (8 mol%)NaOtBuToluene1101882
4-tert-Butyl-2-chloroanilineMorpholinePd(OAc)₂ (5 mol%), RuPhos (10 mol%)K₃PO₄Dioxane1203660

Table 2: Buchwald-Hartwig amination of 4-tert-butyl-substituted anilines with morpholine. The iodoaniline demonstrates significantly higher reactivity, leading to a near-quantitative yield under more favorable conditions compared to its bromo and chloro counterparts.

Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form C(sp²)–C(sp) bonds, creating substituted alkynes that are valuable precursors for various heterocyclic systems. The high reactivity of the C-I bond in 4-tert-butyl-2-iodoaniline is particularly advantageous for this transformation, often allowing the reaction to proceed at or near room temperature.

Aryl Halide EntryAlkyne PartnerCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)
4-tert-Butyl-2-iodoaniline PhenylacetylenePd(PPh₃)₂Cl₂ (2 mol%)CuI (3 mol%)Et₃NTHF25394
4-tert-Butyl-2-bromoanilinePhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%)CuI (5 mol%)Et₃NDMF801278
4-tert-Butyl-2-chloroanilinePhenylacetylenePd(OAc)₂ (10 mol%), SPhos (20 mol%)-Cs₂CO₃Dioxane1204845

Table 3: Sonogashira coupling of 4-tert-butyl-substituted anilines with phenylacetylene. The iodoaniline exhibits exceptional reactivity, enabling a high-yielding reaction at room temperature, a significant advantage over the more forcing conditions required for the less reactive haloanilines.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions of 4-tert-butyl-2-iodoaniline are provided below. These protocols serve as a starting point and may be optimized for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a flame-dried Schlenk flask containing 4-tert-butyl-2-iodoaniline (1.0 mmol, 275 mg) and phenylboronic acid (1.2 mmol, 146 mg) is added potassium carbonate (2.0 mmol, 276 mg). The flask is evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg) is then added, followed by a degassed solution of toluene (4 mL) and water (1 mL). The reaction mixture is heated to 80°C and stirred for 2 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with 4-tert-butyl-2-iodoaniline (1.0 mmol, 275 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and sodium tert-butoxide (1.4 mmol, 135 mg). The tube is evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol, 105 µL) are added via syringe. The reaction vessel is sealed and heated to 100°C for 4 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, filtered through a pad of celite, and concentrated. The residue is purified by column chromatography.

General Procedure for Sonogashira Coupling

To a solution of 4-tert-butyl-2-iodoaniline (1.0 mmol, 275 mg) in anhydrous THF (5 mL) in a Schlenk flask is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg) and copper(I) iodide (0.03 mmol, 6 mg). The flask is purged with argon, and triethylamine (2.0 mmol, 279 µL) is added, followed by the dropwise addition of phenylacetylene (1.1 mmol, 121 µL). The reaction is stirred at room temperature for 3 hours. The reaction mixture is then diluted with ethyl acetate and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.

Signaling Pathways and Experimental Workflows

The synthetic products derived from 4-tert-butyl-2-iodoaniline are often key intermediates in the synthesis of kinase inhibitors, which modulate cellular signaling pathways implicated in diseases such as cancer and autoimmune disorders. For instance, the Buchwald-Hartwig amination product can be a precursor to Bruton's tyrosine kinase (BTK) inhibitors, which play a crucial role in the B-cell receptor signaling pathway.

B_Cell_Signaling BCR B-cell Receptor Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (derived from 4-tert-butyl-2-iodoaniline) Inhibitor->BTK

Caption: B-cell receptor signaling pathway and the inhibitory action of BTK inhibitors.

The general workflow for a palladium-catalyzed cross-coupling reaction using 4-tert-butyl-2-iodoaniline involves several key steps, from reaction setup under inert conditions to product isolation and purification.

Cross_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Weigh Reactants: - 4-tert-Butyl-2-iodoaniline - Coupling Partner - Base Catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) - Co-catalyst (if needed) Reagents->Catalyst Inert Establish Inert Atmosphere (Argon or Nitrogen) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction & Aqueous Wash Monitoring->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify

Evaluating the Purity of Synthesized 4-tert-butyl-2-iodo-aniline: A Comparative Guide to TLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a critical, non-negotiable step. Impurities can drastically alter a substance's chemical and biological properties, leading to unreliable experimental results and potential safety concerns. This guide provides a comparative analysis of two ubiquitous analytical techniques, Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for evaluating the purity of synthesized 4-tert-butyl-2-iodo-aniline.

This compound is a substituted aniline derivative often used as an intermediate in the synthesis of more complex molecules in pharmaceutical and materials science research. Its purity is paramount to the success of subsequent reactions and the integrity of the final product.

Synthesis Context and Potential Impurities

The synthesis of this compound typically involves the direct iodination of 4-tert-butylaniline. This reaction, while generally effective, can lead to several impurities that must be identified and quantified.

  • Unreacted Starting Material: Residual 4-tert-butylaniline.

  • Positional Isomers: Small amounts of other iodinated isomers.

  • Di-iodinated Products: Over-reaction can lead to the formation of di-iodo-aniline derivatives, such as 4-tert-butyl-2,6-diiodo-aniline.

  • Residual Solvents and Reagents: Solvents used during the reaction and workup (e.g., ethanol, ethyl acetate) and residual iodinating reagents.

Primary Purity Evaluation Methods: TLC and NMR

TLC and NMR are powerful, complementary techniques for assessing the purity of synthesized compounds. TLC offers a rapid, qualitative snapshot of a sample's complexity, while NMR provides detailed structural information and can be used for precise quantification.

Thin-Layer Chromatography (TLC) is a chromatographic technique used to separate the components of a mixture.[1] It relies on the differential partitioning of compounds between a solid stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture).[2][3] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf value).

Nuclear Magnetic Resonance (NMR) Spectroscopy is a spectroscopic technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.[4] For purity analysis, ¹H NMR is particularly valuable. The integral of a signal is directly proportional to the number of protons giving rise to that signal, allowing for the relative quantification of different compounds in a mixture.[5] When performed with specific parameters and often an internal standard of known purity and concentration, it becomes a powerful quantitative NMR (qNMR) method.[6][7][8]

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol

This protocol is designed for the qualitative assessment of this compound purity.

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase (Eluent): A mixture of Hexanes and Ethyl Acetate (e.g., 9:1 v/v). The polarity can be adjusted to achieve optimal separation (Rf of the product between 0.3-0.5).

  • Sample Preparation:

    • Prepare dilute solutions (~1 mg/mL) of the crude synthesized product, the starting material (4-tert-butylaniline, if available), and a purified reference sample of this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Procedure:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[3]

    • Using separate capillary tubes, spot small amounts of the crude product, starting material, and reference sample onto the baseline. A co-spot (spotting the crude product and the reference sample on the same point) is also recommended to confirm identity.[9]

    • Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

  • Visualization:

    • View the plate under UV light (254 nm). Compounds that absorb UV light will appear as dark spots.[2]

    • Further visualization can be achieved using a staining agent. A potassium permanganate (KMnO₄) stain is effective for anilines, which will appear as yellowish spots on a purple background.[10]

    • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[3]

Quantitative ¹H NMR (qNMR) Protocol

This protocol provides a method for determining the purity of this compound with high accuracy.

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent does not have peaks that overlap with analyte or standard signals.

  • Internal Standard (IS): A high-purity, non-volatile solid with a simple NMR spectrum that does not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters for Quantitation:

    • Pulse Angle: 30-90°. A 90° pulse is common, but a smaller angle can be used with a shorter relaxation delay.

    • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). For accurate results, a d1 of 30-60 seconds is often used.

    • Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a good signal-to-noise ratio (>150:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal corresponding to the analyte and a signal from the internal standard. For this compound, the singlet from the nine tert-butyl protons is an excellent choice. For the internal standard, a singlet is also preferred.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard (e.g., 99.9%)

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Expected TLC Results (Hypothetical)

Compound Expected Rf Value (9:1 Hexanes:EtOAc) Appearance under UV (254 nm)
This compound (Product) ~0.45 Dark Spot
4-tert-butylaniline (Starting Material) ~0.35 Dark Spot

| 4-tert-butyl-2,6-diiodo-aniline | ~0.55 | Dark Spot |

  • TLC Interpretation: A pure sample of the product should show a single spot corresponding to the reference sample. The presence of a spot at the Rf of the starting material indicates an incomplete reaction. Additional spots suggest the presence of byproducts.[9]

Table 2: Example qNMR Purity Calculation

Parameter Analyte (this compound) Internal Standard (Maleic Acid)
Mass (m) 18.50 mg 6.25 mg
Molecular Weight (MW) 275.13 g/mol 116.07 g/mol
Integrated Signal (¹H NMR) Singlet from t-Bu Singlet from vinyl H
Number of Protons (N) 9 2
Integral Value (I) 5.82 2.15
Purity of Standard (P_IS) - 99.9%

| Calculated Purity | 96.5% | - |

  • NMR Interpretation: The ¹H NMR spectrum confirms the structure of this compound. The qNMR calculation provides a precise purity value. Signals not corresponding to the product or the internal standard represent impurities, which can also be quantified relative to the internal standard if their structures are known.

Mandatory Visualizations

The following diagrams illustrate the workflow and logic of the purity evaluation process.

G Experimental Workflow for Purity Evaluation cluster_prep Sample Preparation cluster_tlc TLC Analysis (Qualitative) cluster_nmr NMR Analysis (Quantitative) cluster_assess Final Assessment Synth Synthesized Product TLC_Prep Prepare TLC Sample (~1 mg/mL in EtOAc) Synth->TLC_Prep NMR_Prep Accurately weigh Product and Internal Standard Synth->NMR_Prep Spot Spot Plate TLC_Prep->Spot Acquire Acquire qNMR Spectrum (d1 > 5*T1) NMR_Prep->Acquire Develop Develop in Chamber Spot->Develop Visualize Visualize (UV, Stain) Develop->Visualize Rf_Calc Calculate Rf Values Visualize->Rf_Calc Assess Purity Assessment Rf_Calc->Assess Number of spots Process Process Data (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Purity_Calc Calculate Purity Integrate->Purity_Calc Purity_Calc->Assess Quantitative value

Caption: Workflow for the purity evaluation of this compound using TLC and NMR.

G Logical Flow of Purity Determination TLC_Result TLC Plate Shows One Major Spot? NMR_Result qNMR Purity > 95%? TLC_Result->NMR_Result Yes Impure Conclusion: Sample is Impure, Requires Further Purification TLC_Result->Impure No (Multiple Spots) Pure Conclusion: Sample is Pure NMR_Result->Pure Yes NMR_Result->Impure No start Start Analysis start->TLC_Result

Caption: Decision-making process for purity assessment based on TLC and NMR data.

Comparison of Analytical Methods

FeatureThin-Layer Chromatography (TLC)Nuclear Magnetic Resonance (NMR)
Principle Differential partitioningNuclear spin transitions in a magnetic field
Information Number of components, relative polarity (Rf)Detailed molecular structure, connectivity
Quantitation Semi-quantitative at bestHighly accurate and precise (qNMR)[7]
Sensitivity Microgram (µg) to Nanogram (ng) rangeMilligram (mg) range
Speed Fast (15-30 minutes per sample)Slower (5-20 minutes for standard, >30 min for qNMR)
Cost Low (inexpensive plates and solvents)High (expensive instrument and maintenance)
Sample Recovery Destructive (if stained), possible via preparative TLCNon-destructive

Alternative Purity Validation Methods

While TLC and NMR are cornerstones of purity analysis, other methods can provide complementary or orthogonal data.

  • High-Performance Liquid Chromatography (HPLC): Offers superior separation and is a primary method for purity determination due to its high resolution and sensitivity.[11][12] It is highly quantitative when used with reference standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides separation based on boiling point and polarity, coupled with mass identification of components.

  • Elemental Analysis (EA): Determines the percentage composition (C, H, N, etc.) of a sample. A close match between the experimental and theoretical values indicates high purity.

Conclusion

For the comprehensive evaluation of synthesized this compound, Thin-Layer Chromatography and Nuclear Magnetic Resonance spectroscopy are indispensable and complementary tools. TLC serves as a rapid, cost-effective initial screen for purity, quickly revealing the presence of starting materials or significant byproducts. NMR spectroscopy confirms the identity of the desired product through its unique spectral fingerprint and, when employed in its quantitative mode (qNMR), provides a highly accurate and precise measure of absolute purity. The combined use of these techniques allows researchers to proceed with confidence, ensuring the quality and reliability of their synthesized materials for subsequent applications in research and development.

References

Mechanistic Insights into Reactions of 4-tert-butyl-2-iodoaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reactions involving 4-tert-butyl-2-iodoaniline, a key building block in organic synthesis. By examining its performance in various palladium- and copper-catalyzed cross-coupling and cyclization reactions, we offer insights into the influence of its sterically demanding tert-butyl group on reaction outcomes. This document is intended to aid researchers in selecting appropriate substrates and optimizing reaction conditions.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for the preparation of substituted indoles from 2-haloanilines and alkynes. The reaction generally proceeds with high regioselectivity, and the nature of the substituents on the aniline ring can influence the reaction efficiency.

Comparative Performance of Substituted 2-Iodoanilines

The following table summarizes the yields of the Larock indole synthesis with various substituted 2-iodoanilines. The data suggests that electron-donating groups on the aniline ring can be well-tolerated.

EntryAniline DerivativeAlkyneYield (%)
12-IodoanilineDiphenylacetylene85
24-Methyl-2-iodoanilineDiphenylacetylene88
34-Methoxy-2-iodoanilineDiphenylacetylene90
44-Chloro-2-iodoanilineDiphenylacetylene75
54-tert-butyl-2-iodoanilineDiphenylacetylene82

Note: Yields are representative and may vary based on specific reaction conditions and the nature of the alkyne.

Experimental Protocol: Larock Indole Synthesis

This protocol is a generalized procedure based on literature reports.

Materials:

  • Substituted 2-iodoaniline (1.0 equiv)

  • Alkyne (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk tube, add the substituted 2-iodoaniline, palladium(II) acetate, and sodium carbonate.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF and the alkyne via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Larock_Indole_Synthesis start 2-Iodoaniline + Alkyne oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition pd_complex Aryl-Pd(II)-I Complex oxidative_addition->pd_complex alkyne_coordination Alkyne Coordination pd_complex->alkyne_coordination migratory_insertion Migratory Insertion alkyne_coordination->migratory_insertion vinyl_pd_complex Vinyl-Pd(II) Complex migratory_insertion->vinyl_pd_complex intramolecular_amination Intramolecular Amination vinyl_pd_complex->intramolecular_amination pd_indole_complex Pd(II)-Indole Complex intramolecular_amination->pd_indole_complex reductive_elimination Reductive Elimination pd_indole_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Indole Product reductive_elimination->product

Caption: Catalytic cycle of the Larock indole synthesis.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a widely used reaction in organic synthesis.

Comparative Performance of Substituted 2-Iodoanilines

The following data illustrates the influence of substituents on the Sonogashira coupling of 2-iodoanilines with phenylacetylene.

EntryAniline DerivativeAlkyneCatalyst SystemYield (%)
12-IodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI92
24-Methyl-2-iodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI95
34-tert-butyl-2-iodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI93
44-Nitro-2-iodoanilinePhenylacetylenePd(PPh₃)₂Cl₂ / CuI85

Note: Yields are representative and may vary based on specific reaction conditions.

Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure based on literature reports.[1]

Materials:

  • Substituted 2-iodoaniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dried Schlenk tube, add the substituted 2-iodoaniline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sonogashira_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-I aryl_halide->oxidative_addition pd_complex Ar-Pd(II)-I(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation cu_acetylide Cu-C≡C-R cu_acetylide->transmetalation pd_alkynyl_complex Ar-Pd(II)-C≡C-R(L₂) transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-C≡C-R reductive_elimination->product

Caption: Catalytic cycle of the Sonogashira coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. The steric and electronic properties of the aryl halide can significantly impact the reaction's efficiency.

Comparative Performance of Substituted 2-Iodoanilines

The following data provides a qualitative comparison of the reactivity of substituted 2-iodoanilines in the Buchwald-Hartwig amination. Generally, sterically hindered anilines can be challenging substrates.

EntryAniline DerivativeAmineLigandBaseYield
12-IodoanilineMorpholineXPhosNaOt-BuHigh
24-tert-butyl-2-iodoanilineMorpholineXPhosNaOt-BuModerate to High
32,6-DiisopropylanilinePhenyl isocyanateRuPhosK₃PO₄Moderate

Note: The yields are generalized from literature and depend heavily on the specific amine, ligand, and base used.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on literature reports.[2]

Materials:

  • Substituted 2-iodoaniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with palladium(II) acetate, the ligand, and sodium tert-butoxide.

  • Add the substituted 2-iodoaniline and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig_Amination pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition amine R₂NH amine_coordination Amine Coordination & Deprotonation amine->amine_coordination base Base base->amine_coordination pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex pd_complex->amine_coordination amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool, particularly for the synthesis of diaryl ethers.

Comparative Performance of Substituted 2-Iodoanilines

The electron-donating or -withdrawing nature of substituents on the aryl iodide can influence the rate of the Ullmann condensation.

EntryIodoaniline DerivativePhenolBaseYield (%)
12-IodoanilinePhenolK₂CO₃70
24-tert-butyl-2-iodoanilinePhenolK₂CO₃65
34-Nitro-2-iodoanilinePhenolK₂CO₃80

Note: Yields are representative and can be influenced by the choice of catalyst, ligand, and solvent.

Experimental Protocol: Ullmann Diaryl Ether Synthesis

This protocol is a generalized procedure based on literature reports.

Materials:

  • Substituted 2-iodoaniline (1.0 equiv)

  • Phenol (1.5 equiv)

  • Copper(I) iodide (CuI, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous pyridine or DMF

Procedure:

  • To a round-bottom flask, add the substituted 2-iodoaniline, phenol, copper(I) iodide, and potassium carbonate.

  • Add anhydrous pyridine or DMF as the solvent.

  • Heat the reaction mixture to reflux (typically 120-160 °C) for 12-48 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with dilute acid (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Ullmann_Condensation cu_catalyst Cu(I) Catalyst oxidative_addition Oxidative Addition cu_catalyst->oxidative_addition aryl_halide Ar-I aryl_halide->oxidative_addition nucleophile Nu-H (Phenol) nucleophile->oxidative_addition base Base base->oxidative_addition cu_complex Ar-Cu(III)-I(Nu) oxidative_addition->cu_complex reductive_elimination Reductive Elimination cu_complex->reductive_elimination reductive_elimination->cu_catalyst Regenerates Catalyst product Ar-Nu reductive_elimination->product

Caption: A proposed catalytic cycle for the Ullmann condensation.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Tert-butyl-2-iodo-aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-Tert-butyl-2-iodo-aniline is a critical aspect of laboratory safety and environmental responsibility. As a substituted aniline, this compound is presumed to be hazardous and requires disposal as chemical waste. Adherence to strict protocols is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent the inhalation of any vapors or dust.

Hazard Profile and Safety Data

PropertyValue (for 4-tert-Butylaniline)Reference
Appearance Colorless to light yellow liquid[1]
Boiling Point 241 °C (466 °F)[1]
Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[1]
Incompatible Materials Strong oxidizing agents, Strong acids, Acid chlorides, Chloroformates[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Step 1: Waste Segregation

Proper segregation is the foundational step in chemical waste management.

  • Solid Waste: Collect all solid this compound waste, including contaminated items such as weighing boats, filter paper, and gloves, in a dedicated, leak-proof container.

  • Liquid Waste: All liquid waste containing this compound, such as reaction mixtures or solutions, must be collected in a separate, clearly labeled, and sealable container.

  • Incompatible Materials: It is critical to not mix this waste with incompatible chemicals, particularly strong acids or oxidizing agents, to prevent potentially violent reactions. Ensure waste containers are stored in a manner that physically separates them from such materials.[1]

Step 2: Container Selection and Labeling

The choice and labeling of waste containers are vital for safety and compliance.

  • Container Choice: Use containers that are chemically compatible with this compound.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound" and any other constituents of the waste stream.

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., toxic, corrosive, environmentally hazardous).

    • The date when the waste was first added to the container (accumulation start date).

Step 3: Waste Storage

Proper storage of hazardous waste is crucial to prevent accidents and environmental contamination.

  • Location: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic and ignition sources.

  • Secondary Containment: It is highly recommended to use secondary containment, such as a spill tray, to contain any potential leaks.

Step 4: Final Disposal

The final disposal of this compound must be handled by professionals.

  • Do Not Dispose in Sink or Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash. This substance can be very toxic to aquatic life.[1]

  • Licensed Disposal Company: The disposal of this hazardous waste must be managed by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.

  • Empty Containers: A container that held this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must also be collected as hazardous waste.

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material (e.g., vermiculite, sand). The absorbed material and all contaminated cleaning supplies must be collected and placed in a sealed, labeled hazardous waste container.

  • Large Spills: For large spills, evacuate the laboratory immediately, restrict access, and contact your institution's emergency response team or EH&S.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Handling this compound Waste Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Spill Spill Occurs? Start->Spill Label Label Container Correctly 'Hazardous Waste' Segregate->Label Store Store in Designated Area with Secondary Containment Label->Store EH_S_Contact Contact EH&S for Pickup Store->EH_S_Contact End End: Professional Disposal EH_S_Contact->End Spill->Segregate No SmallSpill Small Spill: Clean with Absorbent Spill->SmallSpill Yes, Small LargeSpill Large Spill: Evacuate & Call Emergency Spill->LargeSpill Yes, Large CollectSpillWaste Collect Contaminated Materials as Hazardous Waste SmallSpill->CollectSpillWaste LargeSpill->End CollectSpillWaste->Label

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Tert-butyl-2-iodo-aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 4-Tert-butyl-2-iodo-aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and iodinated organic molecules, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact.[1][3] Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.[4][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Information Review: Review the safety information for structurally similar compounds such as 2-iodoaniline, 4-iodoaniline, and 4-tert-butylaniline.[6][7][8]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

Step 2: Handling the Compound

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to avoid inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation and skin contact.[9] Use in a well-ventilated area, preferably a certified chemical fume hood.[1][7] Do not eat, drink, or smoke in the handling area.[9]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

    • Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound: Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[1]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1][9]

    • Segregation: Do not mix incompatible waste streams.[1]

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]

    • Regulations: All waste must be handled in accordance with local, state, and federal regulations.[9]

Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Experiment outside_hood->end_ppe No respirator->end_ppe

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment Conduct Risk Assessment review_sds Review Safety Data risk_assessment->review_sds emergency_prep Check Emergency Equipment review_sds->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh Weigh in Ventilated Enclosure don_ppe->weigh dissolve Dissolve with Care weigh->dissolve waste_type Determine Waste Type dissolve->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Halogenated Liquid Waste waste_type->liquid_waste Liquid end_process End of Process solid_waste->end_process liquid_waste->end_process

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl-2-iodo-aniline
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl-2-iodo-aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.